molecular formula C23H48NO7P B3428790 18:0 LYSO-PE CAS No. 69747-55-3

18:0 LYSO-PE

Cat. No.: B3428790
CAS No.: 69747-55-3
M. Wt: 481.6 g/mol
InChI Key: BBYWOYAFBUOUFP-JOCHJYFZSA-N
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Description

1-stearoyl-sn-glycero-3-phosphoethanolamine is a 1-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as stearoyl. It has a role as a human metabolite. It is a 1-acyl-sn-glycero-3-phosphoethanolamine and a lysophosphatidylethanolamine 18:0. It is functionally related to an octadecanoic acid. It is a tautomer of a 1-stearoyl-sn-glycero-3-phosphoethanolamine zwitterion.
1-Octadecanoyl-sn-glycero-3-phosphoethanolamine has been reported in Lysiphlebia japonica and Aphis gossypii with data available.

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWOYAFBUOUFP-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914019
Record name (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69747-55-3
Record name (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPE(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Roles of 18:0 Lyso-PE in Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a lysophospholipid derived from the hydrolysis of phosphatidylethanolamine, is emerging as a critical bioactive lipid with diverse functions in cellular signaling, metabolism, and membrane dynamics. While present in cells at relatively low concentrations, this molecule exerts potent effects on a variety of physiological and pathological processes. This in-depth technical guide synthesizes current research on the functions of this compound, providing a comprehensive overview of its mechanisms of action. This document details its involvement in critical signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phospholipase C (PLC) cascades, often initiated through G-protein coupled receptors (GPCRs). Furthermore, it explores its role in enzymatic regulation, particularly the inhibition of phospholipase D (PLD), and its participation in the remodeling of cell membranes through the Lands' cycle. This guide presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and workflows, serving as a vital resource for researchers in lipid biology and drug development.

Introduction

Lysophospholipids (LPLs) are a class of lipids that act as signaling molecules and intermediates in lipid metabolism.[1][2] this compound, characterized by a saturated stearoyl chain at the sn-1 position, is a prominent species of lysophosphatidylethanolamine (LPE).[2] It is formed through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylethanolamine (PE), a major component of cellular membranes.[2] While once considered merely as metabolic intermediates, it is now evident that LPLs, including this compound, play significant roles as extracellular and intracellular signaling molecules.[1][3] They are involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[4] This guide will delve into the specific functions of the 18:0 acyl variant of lyso-PE, providing a technical overview of its cellular activities.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to activate intracellular signaling cascades that are crucial for various cellular responses, most notably in neuronal development.

Neurite Outgrowth Stimulation

Extracellular application of this compound has been demonstrated to significantly promote neurite outgrowth in cultured cortical neurons.[3][5] This effect is dose-dependent and is mediated through specific signaling pathways that differ from those activated by other LPE species.[3][5]

The signaling cascade initiated by this compound that leads to neurite outgrowth involves the activation of G-protein coupled receptors (GPCRs). Specifically, the effect of this compound is sensitive to pertussis toxin, an inhibitor of Gi/Go proteins, but not to the Gq/11 inhibitor YM-254890.[6] This suggests that this compound signals through a Gi/Go-coupled GPCR. Downstream of the GPCR, phospholipase C (PLC) is a critical effector molecule. Inhibition of PLC has been shown to block the neurite outgrowth stimulated by this compound.[3][5]

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound.[3][5] Treatment of cortical neurons with this compound leads to the phosphorylation and activation of ERK1/2.[3][5] The importance of this pathway is underscored by the finding that MAPK inhibitors can completely block the neurite outgrowth induced by this compound.[3][5]

18_0_lyso_PE_Neurite_Outgrowth_Signaling 18:0_lyso_PE This compound GPCR Gi/Go-coupled GPCR 18:0_lyso_PE->GPCR PLC Phospholipase C (PLC) GPCR->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth

Figure 1: Signaling pathway of this compound-induced neurite outgrowth.

Regulation of Enzyme Activity

This compound can directly interact with and modulate the activity of key enzymes involved in lipid metabolism, thereby influencing cellular processes such as senescence.

Inhibition of Phospholipase D (PLD)

A significant function of this compound is its ability to inhibit phospholipase D (PLD) activity.[1][7] PLD is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a key signaling molecule involved in senescence.[1] The inhibitory effect of LPE on PLD is specific and depends on the acyl chain length and saturation, with 18:0-LPE being a potent inhibitor.[1] This inhibition of PLD is proposed as a mechanism by which this compound can delay senescence in plants.[8]

Role in Membrane Metabolism and Remodeling

As a lysophospholipid, this compound is a key intermediate in the remodeling of cellular membranes, a process known as the Lands' cycle. This cycle allows for the modification of the fatty acid composition of phospholipids, which is crucial for maintaining membrane fluidity and function.

Lysophosphatidylethanolamine Acyltransferases (LPEATs)

This compound serves as a substrate for lysophosphatidylethanolamine acyltransferases (LPEATs).[9] These enzymes catalyze the transfer of a fatty acyl group from acyl-CoA to the free hydroxyl group of this compound, thereby reforming phosphatidylethanolamine with a new fatty acid at the sn-2 position. This reacylation step is a critical part of the Lands' cycle, enabling the dynamic remodeling of membrane phospholipids.

Lands_Cycle_LPEAT PE Phosphatidylethanolamine (PE) Lyso_PE This compound PE->Lyso_PE Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PE Remodeled_PE Remodeled PE Lyso_PE->Remodeled_PE Acylation Acyl_CoA Acyl-CoA Acyl_CoA->Lyso_PE LPEAT LPEAT LPEAT->Lyso_PE

Figure 2: Role of this compound in the Lands' Cycle.

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various studies.

Parameter Cell Type/System Concentration of this compound Observed Effect Reference
Neurite LengthCultured Cortical Neurons10 µM~2-fold increase compared to control[5]
Ethylene ProductionCranberry Fruits100 µMSignificant inhibition[1]

Table 1: Quantitative Effects of this compound on Cellular Processes.

LPE Species Concentration % Inhibition of PLD Activity Reference
14:0 LPE200 µM~10%[1]
16:0 LPE200 µM~40%[1]
18:0 LPE200 µM~60%[1]
18:1 LPE200 µM~85%[1]

Table 2: Dose-Dependent Inhibition of Phospholipase D by Various LPE Species.

Experimental Protocols

Neurite Outgrowth Assay

Neurite_Outgrowth_Assay_Workflow Start Start Step1 Culture cortical neurons on poly-L-lysine coated plates Start->Step1 Step2 Treat neurons with varying concentrations of this compound Step1->Step2 Step3 Incubate for a defined period (e.g., 24-72 hours) Step2->Step3 Step4 Fix and immunostain neurons for neuronal markers (e.g., β-III tubulin) Step3->Step4 Step5 Acquire images using fluorescence microscopy Step4->Step5 Step6 Measure neurite length and number using image analysis software Step5->Step6 End End Step6->End

Figure 3: Experimental workflow for a neurite outgrowth assay.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and plated on poly-L-lysine-coated culture dishes in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).[5]

  • Treatment: After allowing the neurons to adhere, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.[5]

  • Incubation: The treated neurons are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow for neurite extension.[5]

  • Immunostaining: Following incubation, the cells are fixed with 4% paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and incubated with a primary antibody against a neuronal marker such as β-III tubulin. A fluorescently labeled secondary antibody is then used for visualization.

  • Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length of the longest neurite and the total number of neurites per neuron are quantified using image analysis software.

Phospholipase D (PLD) Inhibition Assay

Methodology:

  • Enzyme Preparation: PLD is partially purified from a suitable source, such as cabbage, using standard biochemical techniques.[1]

  • Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a PLD substrate such as phosphatidylcholine, and calcium chloride.[1]

  • Inhibition Assay: Varying concentrations of this compound are pre-incubated with the purified PLD enzyme before the addition of the substrate to initiate the reaction.[1]

  • Measurement of PLD Activity: PLD activity is determined by measuring the formation of a product, such as choline, which can be quantified using a colorimetric or fluorometric assay. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of the vehicle control.[1]

Lysophospholipid Acyltransferase (LPLAT) Assay

Methodology:

  • Microsome Preparation: Microsomal fractions, which are rich in LPLAT enzymes, are isolated from cultured cells or tissues by differential centrifugation.[10]

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the microsomal preparation, a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and this compound.[10]

  • Enzyme Reaction: The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C for a specific time.[10]

  • Lipid Extraction and Analysis: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol). The lipids are extracted, and the radiolabeled phosphatidylethanolamine product is separated from the unreacted substrates using thin-layer chromatography (TLC).[10]

  • Quantification: The amount of radiolabeled product is quantified using a phosphorimager or by liquid scintillation counting to determine the LPLAT activity.[10]

Conclusion

This compound is a bioactive lipid with a growing repertoire of recognized cellular functions. Its ability to stimulate neurite outgrowth through specific GPCR-mediated signaling pathways highlights its potential importance in neuronal development and regeneration. Furthermore, its role as an inhibitor of PLD suggests a regulatory function in processes such as senescence. As a key substrate in the Lands' cycle, this compound is also integral to the maintenance and remodeling of cellular membranes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target or agent. Future research will likely uncover additional functions and regulatory mechanisms of this important signaling lipid.

References

An In-Depth Technical Guide on the Biological Role of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid also known as 18:0 lysophosphatidylethanolamine (LPE 18:0), is a bioactive lipid mediator involved in a variety of cellular processes. As a member of the lysophosphatidylethanolamine (LPE) family, it is derived from the partial hydrolysis of phosphatidylethanolamine (PE), a major component of cell membranes. This technical guide provides a comprehensive overview of the biological roles of LPE 18:0, with a focus on its signaling mechanisms, quantitative effects on cellular functions, and relevant experimental protocols.

Physicochemical Properties

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a glycerophosphoethanolamine with a stearoyl (18:0) acyl chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1]

PropertyValue
Molecular Formula C23H48NO7P
Molecular Weight 481.6 g/mol [1]
Synonyms 18:0 LPE, 18:0 Lyso-PE, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine[2]
CAS Number 69747-55-3[2]

Biological Roles and Signaling Pathways

The biological functions of LPE 18:0 are diverse and cell-type specific, often contrasting with the effects of other LPE species containing unsaturated fatty acids.

Role in Osteoblast Differentiation

In pre-osteoblast MC3T3-E1 cells, LPE 18:0 exhibits a distinct regulatory role in both proliferation and differentiation. While it stimulates cell proliferation, it notably suppresses osteogenic differentiation.[3] This is in contrast to other LPE species like 16:0 LPE and 18:1 LPE, which also promote proliferation but do not inhibit differentiation.[3]

Signaling Pathway in Pre-Osteoblasts:

LPE 18:0 mediates its effects in pre-osteoblasts through a G-protein coupled receptor (GPCR) coupled to an inhibitory G-protein (Gi/o).[3] Activation of this pathway leads to the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2.[4] Unlike LPEs with unsaturated fatty acids that signal through Gq/11-coupled GPCRs and induce intracellular calcium mobilization, LPE 18:0 does not trigger a calcium response in these cells.[3]

The downstream signaling cascade initiated by LPE 18:0 in pre-osteoblasts involves the regulation of key transcription factors and osteogenic genes. Specifically, treatment with LPE 18:0 leads to a significant reduction in the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblastogenesis, as well as other critical osteogenic markers.[2][4][5]

LPE_18_0_Osteoblast_Signaling LPE_18_0 1-Stearoyl-2-hydroxy-sn- glycero-3-phosphoethanolamine (LPE 18:0) GPCR Gi/o-coupled GPCR LPE_18_0->GPCR Gi_o Gi/o Protein GPCR->Gi_o MAPK_ERK MAPK/ERK1/2 Activation Gi_o->MAPK_ERK Differentiation Osteogenic Differentiation Gi_o->Differentiation Proliferation Cell Proliferation MAPK_ERK->Proliferation Gene_Expression Downregulation of: - Runx2 - Alpl - Bglap - Ibsp Differentiation->Gene_Expression

Figure 1: Signaling pathway of LPE 18:0 in pre-osteoblasts.

Role in Cancer

The role of LPE 18:0 in cancer is multifaceted and appears to be dependent on the cancer type.

  • Breast Cancer: In the MDA-MB-231 human breast cancer cell line, LPE 18:0 does not induce an increase in intracellular calcium, a response that is observed with other LPE species like 18:1 LPE.[6] While 18:1 LPE shows a modest effect on cell proliferation in this cell line, the specific proliferative effect of LPE 18:0 has not been extensively quantified, though it is suggested to be less potent.[6]

Other Biological Roles
  • Plant Physiology: LPE 18:0 is used commercially as a plant bioregulator. It has been shown to delay senescence in leaves and fruits and improve the shelf-life of various agricultural products.

Quantitative Data on Biological Effects

The following tables summarize the quantitative data available on the biological effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

Table 1: Effect of LPE 18:0 on Pre-osteoblast MC3T3-E1 Cell Differentiation

ParameterConcentrationIncubation TimeResultReference
Mineralized Nodule Formation20 µM25 daysSignificant reduction compared to control[8]
Alkaline Phosphatase (ALP) Activity20 µM7 and 14 daysSignificant reduction compared to control[8]
Runx2 mRNA Expression20 µM1 daySignificant reduction compared to control[9]
Alpl mRNA Expression20 µM14 daysSignificant reduction compared to control[9]
Bglap mRNA Expression20 µM14 daysSignificant reduction compared to control[9]
Ibsp mRNA Expression20 µM14 daysSignificant reduction compared to control[9]

Table 2: Effect of LPE 18:0 on MAPK/ERK1/2 Activation in Pre-osteoblast MC3T3-E1 Cells

TreatmentConcentrationTimeObservationReference
LPE 18:010 µM10 minPeak phosphorylation of ERK1/2[4]
LPE 18:0 + Pertussis Toxin (Gi/o inhibitor)10 µM10 minInhibition of ERK1/2 phosphorylation[3]

Experimental Protocols

Lipid Extraction from Tissues

This protocol provides a general method for the extraction of lysophospholipids, including LPE 18:0, from tissue samples.

Materials:

  • Tissue sample

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Water (H2O)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate solvent for subsequent analysis.[10][11]

Lipid_Extraction_Workflow Start Tissue Sample Homogenize Homogenize in CHCl3:MeOH (1:2) Start->Homogenize Phase_Separation Add CHCl3 and H2O (Final Ratio ~2:2:1.8) Homogenize->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate Solvent (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute Lipid Extract Evaporate->Reconstitute End Analysis (e.g., LC-MS) Reconstitute->End

Figure 2: General workflow for lipid extraction from tissues.

Western Blot for pERK1/2 Activation

This protocol outlines the general steps for detecting the phosphorylation of ERK1/2 in response to LPE 18:0 treatment.

Materials:

  • Cell culture (e.g., MC3T3-E1 cells)

  • LPE 18:0

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed and culture cells to the desired confluency.

  • Starve cells in serum-free medium before treatment.

  • Treat cells with the desired concentration of LPE 18:0 for the specified time.

  • Lyse the cells in ice-old lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[12][13]

Synthesis and Purification

Chemical Synthesis

A common method for the synthesis of lysophospholipids like LPE 18:0 involves the enzymatic hydrolysis of the corresponding diacyl phospholipid.

General Procedure:

  • Enzymatic Hydrolysis: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is hydrolyzed using phospholipase A2 (PLA2). PLA2 specifically cleaves the fatty acid at the sn-2 position, yielding 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

  • Solvent Fractionation/Purification: The resulting mixture, which may contain unreacted substrate, the free fatty acid, and the desired lysophospholipid, is then purified. This can be achieved through solvent fractionation or chromatographic techniques.[14]

Preparative HPLC Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for purifying lysophospholipids to a high degree.

General Parameters:

  • Column: A silica-based or reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of solvents is employed to effectively separate the components. For example, a stepwise gradient of chloroform and methanol can be used on a silica column.[15] For reversed-phase chromatography, a gradient of a polar solvent (e.g., water with a modifier like formic acid or ammonium acetate) and a non-polar solvent (e.g., acetonitrile/isopropanol) is common.

  • Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by monitoring UV absorbance if the molecule has a chromophore.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified LPE 18:0.[16]

Conclusion

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a bioactive lipid with distinct and often contrasting biological roles compared to its unsaturated counterparts. Its inhibitory effect on osteoblast differentiation, mediated through a Gi/o-coupled GPCR and the MAPK/ERK pathway, highlights its potential as a regulatory molecule in bone metabolism. While its role in cancer is less defined and appears to be context-dependent, the available data suggest that LPE 18:0 is not a potent inducer of pro-cancerous signaling pathways in certain breast and ovarian cancer cell lines. Further research is warranted to fully elucidate the receptors and downstream signaling pathways of LPE 18:0 in various physiological and pathological contexts, which could open new avenues for therapeutic intervention. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field.

References

The Enigmatic Signaling of 18:0 Lyso-PE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Stearoyl-Lysophosphatidylethanolamine Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a saturated lysophospholipid, is emerging as a bioactive lipid mediator implicated in a variety of cellular processes. As a metabolite of phosphatidylethanolamine (PE), this compound is generated through the action of phospholipase A2 (PLA2).[1][2] While structurally similar to other lysophospholipids like lysophosphatidic acid (LPA), its signaling pathways are distinct and appear to be highly cell-type and context-dependent. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, focusing on its molecular mechanisms, experimental evaluation, and known physiological and pathological roles.

Core Signaling Pathways of this compound

The signaling actions of this compound are primarily initiated through the activation of G protein-coupled receptors (GPCRs), leading to downstream modulation of intracellular second messengers and protein kinase cascades. However, a single, universally accepted high-affinity receptor for this compound has yet to be identified, and its effects are often studied in comparison to other lysophosphatidylethanolamine (LPE) species with different acyl chain lengths and saturation.

G Protein-Coupled Receptor Activation

Evidence suggests that this compound can interact with and signal through different GPCRs depending on the cellular context.

  • LPA1 Receptor: In PC-12 rat neuronal cells, this compound has been shown to induce a transient increase in intracellular calcium ([Ca2+]i) in a manner that is sensitive to antagonists of the LPA1 receptor.[3] This suggests that in certain neuronal contexts, this compound may act as a ligand for LPA1.

  • Gi/o-Coupled GPCRs: In pre-osteoblast MC3T3-E1 cells, this compound stimulates the activation of the MAPK/ERK1/2 pathway. This effect is blocked by the Gi/o inhibitor pertussis toxin, indicating that the receptor mediating this response is coupled to Gi/o proteins.[4] In contrast, 16:0 and 18:1 LPE in the same cells signal through Gq/11-coupled GPCRs.[4]

  • Unknown GPCRs: In SK-OV3 ovarian cancer cells, this compound evokes an increase in intracellular calcium, while it has no such effect in MDA-MB-231 breast cancer cells.[5] The receptor responsible for the effect in SK-OV3 cells has not been identified but is presumed to be a GPCR.[6]

Downstream Signaling Cascades

The activation of GPCRs by this compound triggers downstream signaling events that vary between cell types.

  • Calcium Mobilization: A primary and rapid response to this compound in sensitive cells, such as SK-OV3 and PC-12 cells, is an increase in intracellular calcium concentration.[3][5] This is a hallmark of GPCR signaling that can be initiated through Gq/11-PLC-IP3 or Gi/o-mediated pathways.

  • MAPK/ERK Pathway Activation: In pre-osteoblast MC3T3-E1 cells, this compound leads to the phosphorylation and activation of ERK1/2, a key signaling cascade involved in cell proliferation and differentiation.[4] Studies in other cell types have also implicated LPEs in the modulation of MAPK pathways, including JNK and p38 MAPK.[6]

The following diagram illustrates the proposed signaling pathway for this compound in pre-osteoblast MC3T3-E1 cells.

18_0_lyso_PE_signaling_osteoblast cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 18_0_lyso_PE This compound GPCR Gi/o-coupled GPCR (Receptor) 18_0_lyso_PE->GPCR Gi_o Gi/o GPCR->Gi_o MAPK_ERK MAPK/ERK Activation Gi_o->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation

This compound signaling in pre-osteoblast MC3T3-E1 cells.

The following diagram depicts the proposed signaling pathway for this compound leading to calcium mobilization in sensitive cells like PC-12.

18_0_lyso_PE_calcium_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 18_0_lyso_PE This compound LPA1 LPA1 Receptor 18_0_lyso_PE->LPA1 G_protein G Protein LPA1->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Ca_increase Increased [Ca2+]i Ca_release->Ca_increase

Proposed this compound signaling via LPA1 leading to calcium mobilization.

Quantitative Data

Quantitative data on the this compound signaling pathway is currently limited. The table below summarizes the available information. Further research is required to determine binding affinities and kinetic parameters for many components of the pathway.

ParameterValueCell Type/SystemReference
Cellular Response
[Ca2+]i IncreaseInduces responseSK-OV3, PC-12[3][5]
[Ca2+]i IncreaseNo responseMDA-MB-231[5]
MAPK/ERK ActivationInduces responseMC3T3-E1[4]
Enzyme Kinetics
Apparent Km (for SocA)116 µM (for lyso-PE 18:1)Myxococcus xanthus[1]
Apparent Vmax (for SocA)875 µmol min⁻¹ mg⁻¹ (for lyso-PE 18:1)Myxococcus xanthus[1]
Catalytic Efficiency (kcat/Km for SocA)1 x 10⁸ M⁻¹ s⁻¹ (for lyso-PE 18:1)Myxococcus xanthus[1]
Concentration in Biological Samples
Serum (Healthy Subjects)Part of total LysoPEs (18.030 ± 3.832 nmol/mL)Human[7]
Serum (NAFLD Patients)No significant change compared to healthy subjectsHuman[7]

Experimental Protocols

Lipid Extraction and Quantification of this compound

This protocol is adapted from methods for general lysophospholipid extraction and is suitable for sample preparation prior to mass spectrometry analysis.[8][9]

Materials:

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Internal standard (e.g., 17:0 lyso-PE)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect cell pellets or tissue samples and store them at -80°C until extraction.

  • Addition of Internal Standard: To 100 µL of sample (e.g., cell lysate, plasma), add a known amount of internal standard (e.g., 10 pmol of 17:0 lyso-PE).

  • Solvent Addition: Add 1 mL of methanol to the sample, vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Phase Separation: Add 0.5 mL of chloroform and 1.3 mL of water, then vortex thoroughly.

  • Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Extraction: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol for LC-MS/MS analysis).

  • Analysis: Analyze the sample using a validated LC-MS/MS method for the quantification of this compound.

The following diagram outlines the workflow for lipid extraction and quantification.

lipid_extraction_workflow start Start: Cell/Tissue Sample add_is Add Internal Standard (e.g., 17:0 lyso-PE) start->add_is add_solvents Add Methanol, Chloroform, and Water add_is->add_solvents vortex_centrifuge Vortex and Centrifuge to Separate Phases add_solvents->vortex_centrifuge collect_organic Collect Lower Organic Phase vortex_centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Workflow for this compound extraction and quantification.
Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., SK-OV3, PC-12)

  • Cell culture medium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in a suitable vehicle, e.g., fatty acid-free BSA)

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass-bottom dishes (for microscopy) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for 1-2 minutes.

    • For Fura-2, measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • For Fluo-4, measure the fluorescence intensity at ~520 nm following excitation at ~490 nm.

  • Stimulation: Add this compound at the desired concentration and continue to record the fluorescence signal for several minutes to capture the calcium transient.

  • Data Analysis:

    • For Fura-2, calculate the 340/380 nm fluorescence ratio over time.

    • For Fluo-4, calculate the change in fluorescence intensity (F/F0) where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Plot the change in calcium signal over time to visualize the response.

MAPK/ERK Activation Assay (Western Blotting)

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK activation in response to this compound.

Materials:

  • Cells of interest (e.g., MC3T3-E1)

  • Cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours before treatment, if necessary.

    • Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Conclusion and Future Directions

The signaling pathway of this compound is a burgeoning field of research with significant potential for understanding and targeting various physiological and pathological processes. Current evidence points to a complex and context-dependent mechanism of action, primarily through GPCRs leading to changes in intracellular calcium and MAPK activity. However, the definitive identification of a specific, high-affinity receptor for this compound remains a critical unmet need in the field.

Future research should focus on:

  • Receptor Deorphanization: Unbiased screening approaches to identify the primary receptor(s) for this compound.

  • Quantitative Biology: Determination of binding affinities (Kd, EC50) and kinetic parameters for the interaction of this compound with its receptor(s) and metabolic enzymes.

  • In Vivo Studies: Elucidation of the physiological and pathological roles of this compound signaling in animal models of disease, including cancer, inflammation, and neurological disorders.

  • Pharmacological Tool Development: Synthesis of selective agonists and antagonists for the this compound receptor(s) to facilitate further research and potential therapeutic development.

This technical guide provides a solid foundation for researchers entering this exciting area of lipid signaling. A deeper understanding of the this compound pathway will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

Endogenous Sources of 18:0 Lysophosphatidylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 Lysophosphatidylethanolamine (LPE), also known as stearoyl-LPE, is a bioactive lysophospholipid that has garnered increasing interest for its role in diverse physiological and pathological processes. As a signaling molecule, it modulates cellular functions in a manner distinct from other lysophosphatidylethanolamine species, underscoring the importance of understanding its specific endogenous origins. This technical guide provides an in-depth exploration of the metabolic pathways responsible for the synthesis of 18:0 LPE, detailed experimental protocols for its quantification, and an overview of its signaling mechanisms.

Endogenous Synthesis of 18:0 Lysophosphatidylethanolamine

The primary and most well-established pathway for the endogenous production of 18:0 LPE is the enzymatic hydrolysis of phosphatidylethanolamine (PE) containing a stearoyl (18:0) acyl chain at the sn-2 position. This reaction is catalyzed by phospholipase A2 (PLA2) enzymes.

The Role of Phospholipase A2 (PLA2)

The superfamily of PLA2 enzymes selectively hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The generation of 18:0 LPE is therefore dependent on the presence of PE species with stearic acid at the sn-2 position and the activity of specific PLA2 isoforms that can access and act upon these substrates.

While numerous PLA2 isoforms exist, their specificities for PE molecular species vary. Research suggests that cytosolic PLA2 (cPLA2) and some secreted PLA2s (sPLA2s) are involved in the release of lysophospholipids. However, detailed kinetic data for the hydrolysis of 1-acyl-2-stearoyl-sn-glycero-3-phosphoethanolamine by specific PLA2 isoforms remains an area of active investigation. The sn-1 position of phospholipids typically contains saturated fatty acids like palmitic (16:0) or stearic (18:0) acid, which generally do not significantly impact the activity of PLA2 enzymes[1].

Alternative Biosynthetic Pathways

A secondary, less prominent pathway for 18:0 LPE formation is the acylation of glycerol-3-phosphate with stearoyl-CoA by a lysophosphatidylethanolamine acyltransferase (LPEAT). However, LPEAT enzymes are more commonly associated with the remodeling of lysophospholipids back into phospholipids (the Lands cycle) rather than the de novo synthesis of LPEs for signaling purposes.

Quantitative Data on 18:0 LPE

Precise quantification of 18:0 LPE in biological matrices is essential for understanding its physiological and pathological roles. The following table summarizes reported endogenous concentrations of various LPE species, including 18:0 LPE, in different biological samples. It is important to note that concentrations can vary depending on the species, tissue, and physiological state.

Biological MatrixLPE SpeciesConcentrationReference
Mouse Brain18:0 LPEMinor species detected[2]
Human Plasma18:0 LPEElevated in uncontrolled asthma[3]
Mouse Brain (Ischemic Cortex)16:0 LPE~0.5 mg/g tissue[4]
Mouse Brain (Ischemic Cortex)18:1 LPE~0.05 mg/g tissue[4]

Signaling Pathways of 18:0 Lysophosphatidylethanolamine

18:0 LPE exerts its biological effects by acting as a signaling molecule, primarily through G-protein coupled receptors (GPCRs). Notably, the signaling pathway activated by 18:0 LPE is distinct from that of other LPE species, such as 16:0 LPE and 18:1 LPE.

Studies have shown that 18:0 LPE preferentially signals through pertussis toxin-sensitive Gi/o-coupled GPCRs[5][6]. This is in contrast to 16:0 LPE and 18:1 LPE, which have been demonstrated to act via Gq/11-coupled GPCRs[5][6]. The activation of Gi/o proteins by 18:0 LPE leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. While the specific GPCR that binds 18:0 LPE has not been definitively identified, orphan receptors such as GPR55 and P2Y10 are considered potential candidates for lysophospholipid signaling[6][7][8]. However, studies have shown that the mild stimulatory effects of LPE on RhoA activation did not depend on P2Y10[6].

18_0_LPE_Signaling_Pathway LPE_18_0 18:0 LPE GPCR Putative Gi/o-coupled GPCR LPE_18_0->GPCR G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream

Figure 1: Proposed Gi/o-coupled signaling pathway for 18:0 LPE.

Experimental Protocols

Accurate and reproducible quantification of 18:0 LPE is critical for research and development. The following section outlines a general workflow and key considerations for the analysis of 18:0 LPE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for 18:0 LPE Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Sample->Extraction Separation LC Separation (Reversed-Phase or HILIC) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: General workflow for the analysis of 18:0 LPE.
Detailed Methodologies

1. Lipid Extraction:

  • Objective: To efficiently extract lysophospholipids from the biological matrix while minimizing degradation and contamination.

  • Protocol (Modified Bligh-Dyer):

    • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., 17:1 LPE or a deuterated 18:0 LPE).

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

    • Add 125 µL of chloroform. Vortex.

    • Add 125 µL of water. Vortex.

    • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate 18:0 LPE from other lipid species to reduce ion suppression and improve quantification accuracy.

  • Columns: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive such as 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives as Mobile Phase A.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To specifically and sensitively detect and quantify 18:0 LPE.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of lysophospholipids.

  • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for targeted quantification. It involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • Precursor Ion for 18:0 LPE: The [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of approximately 480.4.

    • Product Ions for 18:0 LPE: Characteristic fragment ions are generated upon collision-induced dissociation (CID). Common fragments include those corresponding to the fatty acyl chain and the glycerophosphoethanolamine headgroup. The neutral loss of ethanolaminephosphate (141 Da) is a characteristic fragmentation pathway for LPEs.

4. Data Analysis and Quantification:

  • Procedure:

    • Integrate the peak areas of the MRM transitions for both 18:0 LPE and the internal standard.

    • Calculate the ratio of the peak area of 18:0 LPE to the peak area of the internal standard.

    • Determine the concentration of 18:0 LPE in the sample by comparing this ratio to a standard curve generated using known concentrations of 18:0 LPE.

Conclusion

The endogenous production of 18:0 LPE is primarily attributed to the action of phospholipase A2 on phosphatidylethanolamine containing stearic acid at the sn-2 position. This lysophospholipid acts as a signaling molecule through a distinct Gi/o-coupled GPCR pathway, highlighting its specific biological functions. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 18:0 LPE, which is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting its synthesis or signaling pathways. Further research is warranted to identify the specific PLA2 isoforms responsible for 18:0 LPE production and to definitively characterize its cognate receptor(s).

References

An In-depth Technical Guide on 18:0 Lyso-PE and Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a lysophospholipid that has emerged as a bioactive lipid mediator involved in a variety of cellular processes. A key aspect of its signaling capacity is its ability to induce transient increases in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of physiological responses. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the role of this compound in calcium signaling. The information presented is intended to be a valuable resource for researchers in the fields of cell signaling, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound-Induced Calcium Signaling

The cellular response to this compound is highly dependent on the cell type and the specific receptors expressed. While this compound has been shown to induce an increase in intracellular calcium in several cell lines, it is notably inactive in others, such as MDA-MB-231 human breast cancer cells. In pre-osteoblast MC3T3-E1 cells, this compound does not trigger intracellular calcium transients but instead activates other signaling pathways.[1] The following tables summarize the available quantitative data for cell lines where this compound does elicit a calcium response.

Cell LineReceptor(s)G-ProteinDownstream Effector(s)Agonist Concentration for ResponseReference
SH-SY5Y (Human Neuroblastoma)LPA₁Gαi/oPhospholipase C>50% of 18:1 LPE response[2]
PC-12 (Rat Pheochromocytoma)LPA₁Gαi/oPhospholipase CInduces [Ca²⁺]i increase[3][4]
SK-OV3 (Human Ovarian Cancer)Not LPA receptorsG-protein coupledPhospholipase CInduces [Ca²⁺]i increase[3]
InhibitorTargetCell LineConcentration UsedIncubation TimeEffect on this compound SignalReference
Pertussis ToxinGαi/o proteinsSH-SY5Y, PC-12100 ng/mL24 hoursInhibition[2][4]
EdelfosinePhospholipase CSH-SY5Y, PC-1210 µM30 minutesInhibition[2][4][5][6]
2-APBIP₃ ReceptorsSH-SY5Y, PC-1250-100 µMPre-treatmentInhibition[2][4]
Ki16425LPA₁ and LPA₃SH-SY5Y, PC-1210 µM30 minutesInhibition[3][4][7][8]
AM-095LPA₁SH-SY5Y, PC-1210 µMPre-treatmentComplete Inhibition[3][4][9][10]

Signaling Pathways of this compound in Calcium Mobilization

The canonical pathway for this compound-induced calcium signaling in responsive cells, such as SH-SY5Y and PC-12, involves the activation of the lysophosphatidic acid receptor 1 (LPA₁).[2][4] This initiates a cascade of intracellular events culminating in the release of calcium from intracellular stores and subsequent influx from the extracellular environment.

Signaling Pathway in Responsive Cells (e.g., SH-SY5Y, PC-12)

G cluster_membrane cluster_cytosol cluster_er LPE This compound LPA1 LPA₁ Receptor LPE->LPA1 Binds to G_protein Gαi/o-Gβγ LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Triggers Plasma_Membrane Plasma Membrane Cytosol Cytosol

This compound signaling pathway in responsive cells.
Logical Relationship in Non-Responsive Cells (e.g., MC3T3-E1)

In certain cell types like pre-osteoblasts, this compound does not induce a calcium response but can activate other signaling pathways, such as the MAPK/ERK pathway, through a Gαi/o-coupled receptor. This highlights the cell-specific nature of its signaling.

G LPE This compound GPCR Gαi/o-coupled GPCR LPE->GPCR Binds to G_protein Gαi/o GPCR->G_protein Activates No_Ca_response No Intracellular Ca²⁺ Release GPCR->No_Ca_response MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates

This compound signaling in non-Ca²⁺ responsive cells.

Experimental Protocols

The investigation of this compound-induced calcium signaling employs a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture
  • SH-SY5Y Cells: These human neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.[9] Cells are passaged at approximately 80% confluency using trypsin digestion.[9]

  • PC-12 Cells: This rat pheochromocytoma cell line is cultured in DMEM supplemented with 10% horse serum, 5% FBS, and penicillin/streptomycin at 37°C in a 10% CO₂ atmosphere. For experiments, cells are often differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF).

Measurement of Intracellular Calcium ([Ca²⁺]i)

The most common method for measuring [Ca²⁺]i is using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Preparation: Seed cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).

    • Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: Wash the cells twice with the buffer to remove extracellular Fura-2 AM. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging/Measurement:

    • Place the coverslip in a perfusion chamber on a fluorescence microscope or the 96-well plate in a fluorescence plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before adding the stimulus.

    • Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Calibration (Optional): To convert the fluorescence ratio to absolute [Ca²⁺]i, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-saturating solution (high Ca²⁺) and a calcium-free solution with a chelator (e.g., EGTA) to determine R_max and R_min, respectively. The Grynkiewicz equation is then used for the calculation.[4]

Use of Pharmacological Inhibitors

To dissect the signaling pathway, specific inhibitors are used. Cells are typically pre-incubated with the inhibitor for a specific duration before the addition of this compound.

  • Pertussis Toxin: To inhibit Gαi/o proteins, pre-incubate cells with 100 ng/mL of pertussis toxin for 18-24 hours.[2][4]

  • Edelfosine: To inhibit phospholipase C, pre-incubate cells with 10 µM edelfosine for 30 minutes.[2][4][5][6]

  • 2-APB (2-Aminoethoxydiphenyl borate): To inhibit IP₃ receptors, pre-incubate cells with 50-100 µM 2-APB for a short period (e.g., 5-15 minutes) before stimulation. Note that 2-APB can have other off-target effects.[2][4]

  • LPA Receptor Antagonists:

    • Ki16425 (LPA₁/LPA₃ antagonist): Pre-incubate cells with 10 µM Ki16425 for 30 minutes.[3][4][7][8]

    • AM-095 (specific LPA₁ antagonist): Pre-incubate cells with 10 µM AM-095 for 15-30 minutes.[3][4][9][10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on intracellular calcium signaling.

G start Start cell_culture Cell Culture (e.g., SH-SY5Y, PC-12) start->cell_culture inhibitor_pretreatment Inhibitor Pre-treatment (Optional) cell_culture->inhibitor_pretreatment fura2_loading Fura-2 AM Loading and De-esterification cell_culture->fura2_loading No Inhibitor inhibitor_pretreatment->fura2_loading Yes baseline Establish Baseline (F340/F380 Ratio) fura2_loading->baseline stimulate Stimulate with This compound baseline->stimulate record Record [Ca²⁺]i Changes (Fluorescence Imaging/Plate Reader) stimulate->record analysis Data Analysis (Ratio Change, Peak Response, etc.) record->analysis end End analysis->end

Experimental workflow for studying this compound and Ca²⁺.

Conclusion

This compound is a significant signaling molecule that can modulate intracellular calcium levels in a cell-type-specific manner. The primary mechanism involves the activation of the LPA₁ receptor and the canonical Gαi/o-PLC-IP₃ pathway. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pathological roles of this compound. A thorough understanding of its signaling properties is crucial for the development of novel therapeutic strategies targeting lysophospholipid-mediated pathways. Future research should focus on identifying the specific GPCRs for this compound in cells that do not express LPA₁ and on exploring the downstream consequences of the calcium signals elicited by this lipid mediator.

References

An In-depth Technical Guide to the Core Aspects of Lysophosphatidylethanolamine 18:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids, which are minor components of cellular membranes.[1] LPEs are formed through the hydrolysis of phosphatidylethanolamine (PE) by the enzyme phospholipase A2 (PLA2), resulting in a molecule with a single acyl chain.[1][2] The specific acyl chain attached to the glycerol backbone determines the type of LPE. Lysophosphatidylethanolamine 18:0 (LPE 18:0), also known as stearoyl LPE, is an LPE species containing a saturated 18-carbon stearoyl chain.

While present in trace amounts, LPE 18:0 has been identified as a biologically active molecule with diverse functions in both plants and mammals.[1][3] In plants, it is recognized as a bioregulator that can delay senescence and improve the quality of agricultural products.[1][4][5] In mammalian systems, LPE 18:0 has been shown to play a role in neuronal development and may be involved in various signaling pathways.[3] This guide provides a comprehensive overview of the discovery, function, and analysis of LPE 18:0.

Biological Functions and Signaling Pathways

In Plants

LPE 18:0 is utilized commercially as a plant bio-regulator to delay senescence in leaves and fruits, thereby improving the post-harvest shelf-life of various products.[1][4][5] It is also known to mitigate processes induced by ethylene, a key plant hormone in ripening and senescence.[1] The proposed mechanism of action involves the inhibition of phospholipase D (PLD) activity.[1] This inhibition reduces the production of phosphatidic acid (PA), a signaling molecule that mediates ethylene responses. By attenuating the ethylene signaling pathway, LPE 18:0 helps to delay the aging processes in plant tissues.[1] Furthermore, LPE treatment can induce the activity of pathogenesis-related proteins such as acid invertase and phenylalanine ammonia lyase.[1]

LPE_Plant_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) LPE LPE 18:0 PE->LPE PLA2 PLD Phospholipase D (PLD) LPE->PLD inhibits PA Phosphatidic Acid (PA) ETH_Response Ethylene-Mediated Senescence PA->ETH_Response promotes PL Structural Phospholipids PL->PA PLD PLA2 Phospholipase A2 (PLA2)

Proposed signaling pathway of LPE 18:0 in plants.
In Mammalian Systems

In mammalian cells, LPE 18:0 has been shown to influence neurite outgrowth in cultured cortical neurons.[3] Studies have demonstrated that extracellular application of stearoyl LPE (18:0 LPE) significantly increases the area of both axons and dendrites.[3] This effect is mediated through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[3] Interestingly, the signaling cascade activated by LPE 18:0 appears to be distinct from that of other LPE species, such as palmitoyl LPE (16:0 LPE). For instance, the inhibition of phospholipase C (PLC) was found to block neurite outgrowth stimulated by 18:0 LPE but not by 16:0 LPE.[3] Furthermore, different isoforms of protein kinase C (PKC) are involved in the signaling pathways of these two LPE species.[3]

LPE 18:0 has also been observed to induce an increase in intracellular calcium concentration ([Ca2+]i) in certain cell types, including SK-OV3 ovarian cancer cells and SH-SY5Y neuroblastoma cells.[6][7] This calcium mobilization is thought to occur through G-protein coupled receptors (GPCRs), with some evidence suggesting the involvement of the LPA1 receptor.[6][7] The downstream signaling likely involves the Gi/o protein, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[6]

LPE_Neurite_Outgrowth cluster_downstream Intracellular Signaling LPE LPE 18:0 PLC Phospholipase C (PLC) LPE->PLC MAPK MAPK/ERK1/2 LPE->MAPK PKC PKCα, β, γ, δ, ζ PLC->PKC Neurite Neurite Outgrowth PKC->Neurite MAPK->Neurite

Signaling pathway of LPE 18:0 in neurite outgrowth.

Quantitative Data

The quantification of LPE 18:0 in biological samples is crucial for understanding its physiological and pathological roles. Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific detection of various LPE species.

ParameterValueReference
Limit of Detection (LOD) for LPE species 0.5–3.3 pmol/mL[8][9]
Limit of Quantification (LOQ) for LPE species 1.0–5.0 pmol/mL[8][9]
Serum Concentration (Healthy Subjects)
Combined LPEs18.030 ± 3.832 nmol/mL[8][9]
Serum Concentration (NAFLD Patients)
Combined LPEs4.867 ± 1.852 nmol/mL (Simple Steatosis)[8][9]
5.497 ± 2.495 nmol/mL (NASH)[8][9]

NAFLD: Non-alcoholic fatty liver disease; NASH: Non-alcoholic steatohepatitis.

Experimental Protocols

Quantification of LPE 18:0 by LC-MS/MS

This protocol outlines a general method for the absolute quantification of LPE species from serum samples using LC-MS/MS with selected reaction monitoring (SRM).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL serum sample, add an appropriate internal standard (e.g., a non-endogenous LPE species like LPE 15:0).

  • Add 400 µL of ice-cold 75% methanol and vortex for 2 minutes.

  • Add 1 mL of methyl tert-butyl ether and vortex for 1 hour at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Employ an ultrahigh-performance liquid chromatography (UHPLC) system with a suitable C18 column. Use a gradient elution with mobile phases such as water and methanol containing ammonium acetate and formic acid.

  • Mass Spectrometry: Utilize a triple-quadrupole mass spectrometer operating in both positive and negative ion modes.

  • Detection: Use multiple reaction monitoring (MRM) for quantification. For LPEs, the neutral loss of the head group in the negative ion mode can be used as the product ion for detection.

  • Quantification: Generate a calibration curve using authentic LPE standards of known concentrations. The concentration of LPE 18:0 in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

LCMS_Workflow Sample Serum Sample Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction LC UHPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis and Quantification MS->Data

Experimental workflow for LPE 18:0 quantification.
In Vitro LPLAT Assay

This assay measures the activity of lysophospholipid acyltransferases (LPLATs), enzymes that can convert lysophospholipids back into phospholipids.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 0.5–1 mM EDTA, specified concentrations of acyl-CoA (e.g., stearoyl-CoA) and a radiolabeled lysophospholipid (e.g., [14C]LPC), and the enzyme source.

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 0.3 mL of chloroform:methanol (1:2, v/v).

  • Lipid Extraction and Analysis: Perform a lipid extraction and separate the resulting phospholipids using thin-layer chromatography (TLC).

  • Detection: Quantify the amount of radiolabeled phospholipid formed using a phosphorimager or scintillation counting.

Conclusion

Lysophosphatidylethanolamine 18:0 is emerging as a significant lipid signaling molecule with diverse biological functions. Its role as a plant bioregulator is well-established, and ongoing research continues to unveil its importance in mammalian physiology, particularly in the nervous system. The development of sensitive analytical methods for its quantification will be instrumental in further elucidating its mechanisms of action and its potential as a therapeutic target or biomarker in various diseases. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and providing key experimental frameworks for future investigations.

References

18:0 Lyso-PE: A Comprehensive Technical Guide to its Role as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids derived from the hydrolysis of phosphatidylethanolamine (PE), a major component of cell membranes.[1][2] 1-stearoyl-sn-glycero-3-phosphoethanolamine, commonly known as 18:0 lyso-PE or LPE(18:0), is a specific molecular species of LPE containing stearic acid, a saturated fatty acid with 18 carbon atoms.[3][4] Emerging research has highlighted the potential of this compound as a valuable biomarker in a variety of physiological and pathological processes, ranging from cancer and inflammatory diseases to metabolic disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its utility as a biomarker, the experimental protocols for its analysis, and its involvement in key signaling pathways.

Data Presentation: this compound as a Biomarker in Disease

The following tables summarize the key findings regarding the association of this compound with various diseases, providing a quantitative overview for easy comparison.

Table 1: this compound in Cancer

Cancer TypeSample TypeObservationFold Change / SignificanceReference
Breast, Prostate, ColorectalPlasmaHigher levels associated with lower cancer riskStatistically significant inverse association[5]
Colorectal CancerTissueNot specifiedElevated in cancer tissue[6]
Ovarian CancerSerumIncluded in a biomarker panel for early detectionPart of a multi-biomarker model[7]
MelanomaCellsPro-ferroptotic death signalSignificant elevation upon treatment with RSL3[8]

Table 2: this compound in Inflammatory and Other Diseases

DiseaseSample TypeObservationFold Change / SignificanceReference
AsthmaSerumElevated levels in asthmatic patientsSignificantly higher compared to healthy controls (AUC = 0.812)[9]
PneumoconiosisSerumSignificantly reduced levels in patientsLower compared to dust-exposed workers[10]
Systemic Lupus Erythematosus (SLE)SerumCan be used as a biomarker for diagnosisPart of a diagnostic biomarker panel[11]
MelioidosisPlasmaSignificantly higher levels in patientsHigher compared to bacteremia patients and controls[12]
COVID-19PlasmaAssociated with disease severityIncluded in a panel of severity biomarkers[13]
Non-alcoholic fatty liver disease (NAFLD)SerumNo significant difference compared to healthy subjects-[14]
Chronic Obstructive Pulmonary Disease (COPD)SerumDecreased with worsening lung functionNegatively correlated with FEV1%pred and FEV1/FVC[15]

Experimental Protocols

The accurate quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of lysophospholipids.[16][17]

Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh-Dyer method, commonly used for the extraction of lipids from biological fluids.

  • Materials:

    • Plasma/Serum sample

    • Methanol (MeOH)

    • Chloroform (CHCl3)

    • Internal Standard (e.g., 17:0 lyso-PE or a deuterated this compound)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma or serum, add a known amount of the internal standard.

    • Add 400 µL of ice-cold methanol and vortex for 2 minutes.[9]

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at room temperature.[9]

    • Centrifuge at 12,000 x g for 10 minutes to separate the phases.[9]

    • Collect the upper organic phase.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 3:1 v/v with 10 mmol/L ammonium acetate).[17]

LC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • C18 reversed-phase column (e.g., UPLC BEH C18, 1.7 µm, 100×2.1 mm).[9]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.[18]

    • Mobile Phase B: Water with 0.1% formic acid.[18]

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase A is typically used to separate the lipids. The exact gradient will need to be optimized based on the specific column and instrument.

    • Flow Rate: 200 µL/min.[18]

    • Column Temperature: 45°C.[18]

    • Injection Volume: 20 µL.[16]

  • MS/MS Method:

    • Ionization Mode: Negative ion mode is often used for LPE analysis.[16]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.

    • Product Ion (Q3): The m/z of the stearic acid fragment (m/z 283.3). This is a characteristic fragment for 18:0-containing lipids.

    • Collision Energy: This will need to be optimized for the specific instrument and transition.

    • Dwell Time: Typically around 100 ms.

Signaling Pathways and Logical Relationships

This compound is not merely a passive biomarker but is also involved in various cellular signaling pathways.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[19] this compound is implicated in this pathway as a product of the breakdown of peroxidized phosphatidylethanolamines.

Ferroptosis_Pathway AA Arachidonic Acid (AA) ACSL4 ACSL4 AA->ACSL4 AA_CoA AA-CoA ACSL4->AA_CoA LPCAT3 LPCAT3 AA_CoA->LPCAT3 ETE_PE ETE-PE LPCAT3->ETE_PE LOX15 15-LOX ETE_PE->LOX15 HpETE_PE 15-HpETE-PE (Death Signal) LOX15->HpETE_PE Ferroptosis Ferroptosis HpETE_PE->Ferroptosis GPX4 GPX4 HpETE_PE->GPX4 Reduces iPLA2b iPLA2β HpETE_PE->iPLA2b Cleaves HETE_PE HETE-PE GPX4->HETE_PE LysoPE_18_0 This compound iPLA2b->LysoPE_18_0 HpETE 15-HpETE iPLA2b->HpETE

Caption: The role of this compound in the ferroptosis signaling pathway.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a new biomarker like this compound follows a structured workflow.

Biomarker_Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing and Metabolite Identification LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., OPLS-DA, t-test) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Candidate Identification (e.g., this compound) Statistical_Analysis->Biomarker_Identification Validation Validation in Independent Cohort Biomarker_Identification->Validation Clinical_Utility Assessment of Clinical Utility Validation->Clinical_Utility

Caption: A typical workflow for biomarker discovery and validation.

Hypothesized Mechanism of LPE Action in Plants

While this guide focuses on human health, research in plant biology provides insights into the signaling mechanisms of LPEs.[20]

Plant_LPE_Signaling LPE Exogenous this compound Endogenous_LPE Increased Endogenous LPE LPE->Endogenous_LPE PLA2 Phospholipase A2 PLA2->Endogenous_LPE PE Phosphatidylethanolamine (PE) PE->PLA2 PLD Phospholipase D (PLDα) Endogenous_LPE->PLD Inhibits Senescence_Delay Senescence Delay Endogenous_LPE->Senescence_Delay Promotes PA Phosphatidic Acid (PA) PLD->PA CTR1 CTR1 PA->CTR1 Activates Ethylene_Response Ethylene-Mediated Responses (e.g., Senescence) CTR1->Ethylene_Response Ethylene_Response->Senescence_Delay Inhibited by LPE pathway

Caption: A hypothetical model of this compound's role in delaying senescence in plants.

Conclusion

This compound is a promising biomarker with demonstrated relevance in a range of diseases, including cancer, asthma, and other inflammatory conditions. Its quantification via robust LC-MS/MS methods allows for reliable measurement in clinical and research settings. Further investigation into the precise signaling mechanisms of this compound in mammalian systems will undoubtedly uncover new therapeutic and diagnostic opportunities. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and utilize this compound in their work.

References

A Comprehensive Technical Guide to the Physical Properties of 18:0 Lyso-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly known as 18:0 lyso-PE, is a lysophospholipid, a class of lipids derived from the partial hydrolysis of phosphatidylethanolamine. These molecules play crucial roles in various biological processes, acting as signaling molecules and intermediates in lipid metabolism.[1][2][3] Their unique amphiphilic nature, consisting of a hydrophilic head group and a single hydrophobic acyl chain, dictates their physical behavior in aqueous environments, influencing membrane stability and cell signaling.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, methodologies for their determination, and their implications in research and drug development.

Core Physical Properties

General Properties
PropertyValueSource
Chemical Formula C23H48NO7P[4]
Molecular Weight 481.6 g/mol [4]
Physical State Solid[5]
Solubility Slightly soluble in Chloroform[4]
Physicochemical Data
PropertyValueSource
XLogP3 5.6[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 25[5]
Exact Mass 481.31683987 Da[5]
Monoisotopic Mass 481.31683987 Da[5]
Topological Polar Surface Area 128 Ų[5]
Heavy Atom Count 32[5]

Supramolecular Behavior

The behavior of this compound in aqueous solutions is characterized by its ability to self-assemble into various structures, a property governed by its critical micelle concentration (CMC) and phase transition temperature.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual lipid monomers begin to form micelles. This is a critical parameter for applications involving the formulation of lipid-based drug delivery systems. While the specific CMC for this compound is not explicitly documented in the reviewed literature, data for the closely related 18:0 Lyso PC (1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine) is 0.4 µM.[6] The CMC is influenced by factors such as acyl chain length, headgroup polarity, temperature, and the ionic strength of the medium.[7]

Phase Transition Temperature

The phase transition temperature (Tm) is the temperature at which a lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This property is crucial for understanding membrane fluidity and is often determined using Differential Scanning Calorimetry (DSC).[8][9][10] For lysophospholipids, the Tm is influenced by the length and saturation of the acyl chain.[10] While a specific Tm for pure this compound is not provided in the searched literature, it is known that longer saturated acyl chains generally lead to higher transition temperatures.[10] For instance, the inclusion of 18:0 Lyso-PS (a structurally similar lysophospholipid) did not significantly alter the phase properties of DMPC bilayers, suggesting it has a minimal impact on the lamellar structure of the membrane it is incorporated into.[8]

Experimental Protocols

The determination of the physical properties of this compound relies on a variety of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of lysophospholipids:

  • Surface Tension Measurement: This method, often using a tensiometer, measures the surface tension of a solution as a function of lipid concentration. A distinct break in the plot of surface tension versus the logarithm of the concentration indicates the CMC. The maximum bubble pressure method is a specific technique that can be used for this purpose.[7]

  • Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene, which exhibit changes in their fluorescence properties upon partitioning into micelles. The concentration at which these changes occur corresponds to the CMC.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon the formation of micelles, providing a direct thermodynamic measurement of the micellization process and the CMC.[1]

  • Nuclear Magnetic Resonance (NMR): 31P NMR can be used to observe changes in the chemical environment of the phosphate group in the lipid headgroup as micelles are formed.[7]

Determination of Phase Transition Temperature (Tm)

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the Tm of lipids.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a lipid undergoes a phase transition, it absorbs or releases heat, which is detected as a peak in the DSC thermogram.

  • Methodology:

    • A known concentration of the lipid dispersion (e.g., 40 mM) is prepared in a suitable buffer (e.g., Tris buffer).[8]

    • A small volume (e.g., 15 µL) of the lipid sample is hermetically sealed in an aluminum pan.[8]

    • An identical pan containing only the buffer is used as a reference.[8]

    • The pans are heated and cooled at a controlled rate in the calorimeter.

    • The resulting thermogram, a plot of heat flow versus temperature, will show an endothermic peak at the Tm.

Signaling Pathways and Biological Relevance

This compound is not merely a structural component of membranes but also an active signaling molecule, particularly in modulating intracellular calcium levels.

Intracellular Calcium Signaling

This compound has been shown to induce a transient increase in intracellular calcium concentration ([Ca2+]i) in various cell types, including neuronal cells.[4][11] This signaling cascade is initiated by the interaction of this compound with specific G protein-coupled receptors (GPCRs), namely the lysophosphatidic acid receptor 1 (LPA1).[4][12]

The binding of this compound to LPA1 activates pertussis toxin-sensitive Gi/o proteins.[12] This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12][13] This initial release can be followed by an influx of extracellular calcium across the plasma membrane.[12]

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum LPE This compound LPA1 LPA1 Receptor LPE->LPA1 G_protein Gi/o Protein LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_channel Ca²⁺ Channel Ca_cytosol [Ca²⁺]i Increase Ca_channel->Ca_cytosol Influx IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_cytosol Release IP3->IP3R Binds to Ca_cytosol->Ca_channel Activates Downstream Downstream Cellular Responses Ca_cytosol->Downstream

Caption: this compound induced intracellular calcium signaling pathway.

Implications for Drug Development

The physical properties of this compound have significant implications for its use in drug development. Its ability to form micelles makes it a potential candidate for the encapsulation and delivery of hydrophobic drugs. Furthermore, its role in cell signaling suggests that it could be targeted for therapeutic intervention in diseases where calcium signaling is dysregulated. Understanding the phase behavior of this compound is also critical for the design of stable and effective lipid-based nanoparticle formulations.

Conclusion

This compound is a lysophospholipid with distinct physical properties that underpin its biological functions and potential therapeutic applications. This guide has provided a detailed overview of its known physical characteristics, the experimental protocols used to measure them, and its role in intracellular signaling. Further research to determine the precise experimental values for properties such as the CMC and Tm of this compound will be invaluable for advancing its application in research and drug development.

References

The Metabolic Journey of 18:0 Lyso-PE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a lysophospholipid derived from the hydrolysis of phosphatidylethanolamine (PE), is an emerging bioactive lipid molecule with diverse physiological and pathological implications. Its metabolic fate is a critical determinant of its cellular concentration and, consequently, its biological activity. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic regulation, and analytical methodologies associated with this compound, tailored for researchers and professionals in the field of lipid biology and drug development.

Metabolic Fate of this compound

The metabolism of this compound is a dynamic process involving several key enzymatic steps that govern its cellular levels. The primary pathways include its formation from PE, reacylation back to PE, and degradation into other bioactive lipids.

Biosynthesis of this compound

The principal route for the formation of this compound is the hydrolysis of phosphatidylethanolamine (PE) containing a stearoyl group at the sn-1 or sn-2 position. This reaction is catalyzed by phospholipase A1 (PLA1) or phospholipase A2 (PLA2), respectively.[1][2] These enzymes are crucial in membrane remodeling and the generation of lipid second messengers.

Catabolism of this compound

Once formed, this compound can undergo several metabolic transformations:

  • Reacylation to Phosphatidylethanolamine (PE): The most prominent metabolic fate of this compound is its reacylation to form PE. This reaction is catalyzed by a family of enzymes known as lysophosphatidylethanolamine acyltransferases (LPEATs). These enzymes transfer an acyl group from an acyl-CoA donor to the free hydroxyl group of lyso-PE. In mammals, LPGAT1 has been identified as a key LPE acyltransferase with a preference for stearoyl-CoA.[3] This reacylation is a vital component of the Lands cycle, a continuous process of deacylation and reacylation of phospholipids that maintains membrane lipid homeostasis.

  • Hydrolysis by Lysophospholipase D (LysoPLD): this compound can be hydrolyzed by lysophospholipase D (LysoPLD) to produce 1-stearoyl-sn-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA), and ethanolamine.[4] LPA is a potent signaling molecule with diverse cellular functions. Enzymes with LysoPLD activity include autotaxin (ATX), a secreted enzyme, and membrane-bound glycerophosphodiester phosphodiesterases such as GDE4 and GDE7.[5][6][7] While GDE4 shows a preference for lyso-platelet-activating factor (lyso-PAF), it can also hydrolyze other lysophospholipids, including lyso-PE, albeit to a lesser extent.[5]

  • Hydrolysis by Other Lysophospholipases: Other lysophospholipases can hydrolyze the ester bond of this compound, releasing stearic acid and glycero-phosphoethanolamine.

The interplay of these biosynthetic and catabolic pathways tightly regulates the cellular concentration of this compound, thereby modulating its downstream effects.

Signaling Pathways of this compound

Recent evidence suggests that this compound is not merely a metabolic intermediate but also a signaling molecule that can elicit specific cellular responses.

One of the key signaling events triggered by this compound is the induction of an intracellular calcium ([Ca2+]i) increase.[8] This effect has been observed in various cell types, including SK-OV3 ovarian cancer cells and PC-12 neuronal cells.[9] The rise in intracellular calcium can, in turn, activate a multitude of downstream signaling cascades, influencing processes such as cell proliferation, migration, and differentiation.

The precise molecular mechanisms underlying this compound-mediated signaling are still under investigation. However, studies suggest the involvement of G protein-coupled receptors (GPCRs). For instance, in some cell types, the effects of lysophosphatidylethanolamines have been linked to the lysophosphatidic acid receptor 1 (LPA1).[9] Another potential candidate receptor is GPR55, which is known to be activated by other lysophospholipids like lysophosphatidylinositol (LPI).[10][11][12] However, direct binding and activation of GPR55 by this compound require further validation.

The signaling pathways initiated by this compound are likely cell-type specific and depend on the expression profile of relevant receptors and downstream signaling effectors.

Quantitative Data on this compound

The quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Recent advancements in mass spectrometry have enabled the sensitive and specific measurement of this lipid species.

Biological MatrixAnalyteConcentration/LevelSpeciesReference
Human PlasmaLysophosphatidylcholines (including LysoPC a C18:0)Higher levels of lysoPC a C18:0 are associated with a lower risk of common cancers.Human[13]
Mouse Tissues (Liver, Kidney, Heart, Muscle, Adipose)Ether-linked Lyso-PE (including LPE(P-18:0))LPE(P-18:0) was more abundant in the liver compared to other tissues.Mouse[14]
Human Plasma (Obese vs. Lean)Lysophosphatidylinositols (including 18:0 LPI)18:0 LPI levels were increased in obese patients compared to lean subjects.Human[10]

Experimental Protocols

Accurate and reproducible quantification of this compound and its metabolites requires robust experimental protocols. The following sections outline key methodologies.

Lipid Extraction

Folch Method for Brain Tissue: [15][16]

  • Homogenize 1 gram of fresh brain tissue in 20 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the mixture to separate the liquid phase.

  • Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.

  • Vortex and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Methanol-based Extraction for Plasma/Serum: [17]

  • To 10 µL of plasma or serum, add 150 µL of methanol containing an appropriate internal standard (e.g., a deuterated or odd-chain lyso-PE).

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound.

Chromatographic Separation:

  • Column: A reverse-phase column, such as a C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm), is typically used.[18]

  • Mobile Phases: A gradient elution is commonly employed using a combination of aqueous and organic mobile phases. For example:

    • Mobile Phase A: 5 mmol/L aqueous ammonium acetate.[19]

    • Mobile Phase B: A mixture of isopropanol and methanol.[19]

  • Flow Rate: A typical flow rate is around 200 µL/min.[19]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for PE and lyso-PE species, as they readily form [M-H]⁻ ions.[18]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high sensitivity and specificity.

  • MRM Transitions: The selection of precursor and product ions is critical for specific detection. For this compound (precursor ion m/z 480.3), characteristic product ions corresponding to the stearoyl fatty acid chain (m/z 283.3) or fragments of the glycerophosphoethanolamine headgroup can be monitored.[9][18]

Table of MRM Transitions for Lyso-PE Species: [18]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
16:0 Lyso-PE452.3255.2-80-35
This compound 480.3 283.3 -80 -35
17:0/17:0 PE (Internal Standard)718.6269.2-150-45
Cell-based Assays for Signaling

Calcium Imaging:

  • Culture cells (e.g., PC-12 or SK-OV3) on glass-bottom dishes suitable for microscopy.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence images using a fluorescence microscope equipped with an appropriate filter set for the chosen dye.

  • Add a solution of this compound to the cells at the desired concentration.

  • Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

  • Analyze the fluorescence intensity changes to quantify the calcium response.

Visualizations

Metabolic Pathways of this compound

metabolic_pathways cluster_formation Formation cluster_catabolism Catabolism PE Phosphatidylethanolamine (PE) (with 18:0 acyl chain) LysoPE This compound PE->LysoPE PLA1 / PLA2 ReacylatedPE Phosphatidylethanolamine (PE) LysoPE->ReacylatedPE LPEATs (e.g., LPGAT1) LPA Lysophosphatidic Acid (LPA) (1-stearoyl-sn-glycerol-3-phosphate) LysoPE->LPA Lysophospholipase D (e.g., ATX, GDE4, GDE7) StearicAcid Stearic Acid LysoPE->StearicAcid Lysophospholipase AcylCoA Acyl-CoA AcylCoA->ReacylatedPE Ethanolamine Ethanolamine GPE Glycero-phosphoethanolamine experimental_workflow Sample Biological Sample (Tissue or Plasma) InternalStandard Add Internal Standard (e.g., Deuterated Lyso-PE) Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch or Methanol-based) LC Liquid Chromatography (Reverse-Phase Separation) Extraction->LC InternalStandard->Extraction MS Tandem Mass Spectrometry (ESI, MRM mode) LC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis signaling_pathway LysoPE This compound GPCR G Protein-Coupled Receptor (e.g., LPA1, GPR55?) LysoPE->GPCR GProtein G Protein GPCR->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Responses (Proliferation, Migration, etc.) Ca2->Downstream

References

Methodological & Application

Protocol for 18:0 Lyso-PE Treatment of Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a species of lysophosphatidylethanolamine (LPE), is a bioactive lysophospholipid involved in diverse cellular processes. As a minor component of cell membranes, it plays a crucial role in cell signaling.[1][2] Unlike some other lysophospholipids, this compound has been shown to exert its effects through specific signaling pathways, often with outcomes that are dependent on the cell type. Understanding the precise protocol for its application and its downstream effects is critical for researchers investigating its potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the treatment of cultured cells with this compound. It includes information on its mechanism of action, preparation, and methods to assess its impact on cell signaling, viability, and other key cellular functions.

Mechanism of Action and Signaling Pathway

This compound primarily signals through G-protein coupled receptors (GPCRs). Specifically, it has been shown to act via Gi/o-coupled GPCRs.[3][4] This mode of action distinguishes it from other LPE species, such as 16:0 and 18:1 LPE, which tend to signal through Gq/11-coupled GPCRs and induce an increase in intracellular calcium ([Ca2+]i).[3] In contrast, this compound does not typically trigger intracellular calcium transients.[3]

Activation of the Gi/o-coupled GPCR by this compound leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade.[3][5] This pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival.[6]

18_0_lyso_PE_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 18_0_lyso_PE This compound GPCR Gi/o-coupled GPCR 18_0_lyso_PE->GPCR Binds to G_protein Gi/o Protein GPCR->G_protein Activates MAPK_cascade MAPK/ERK Cascade G_protein->MAPK_cascade Initiates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_cascade->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The cellular response to this compound can vary significantly depending on the cell type and the concentration used. The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectAssayReference
Pre-osteoblast MC3T3-E1Not specifiedNot specifiedStimulated cell proliferationNot specified[4]
Human Renal Cell Carcinoma (ACHN)0-200 µg/ml (PE)72 hoursDose-dependent decrease in viabilityMTT Assay[7]

Note: Data for ACHN cells is for a general phosphatidylethanolamine (PE) extract and not specifically this compound, but provides context for potential effects.

Table 2: Effects of this compound on Cellular Differentiation

Cell LineConcentrationIncubation TimeEffectAssayReference
Pre-osteoblast MC3T3-E1Not specifiedNot specifiedSuppressed osteogenic differentiationMineralization, ALP activity, gene expression[3][4]

Table 3: Cell Type-Specific Signaling Responses to this compound

Cell Line[Ca2+]i IncreaseMAPK/ERK ActivationReference
SK-OV3 (Ovarian Cancer)YesNot specified[8]
PC-12 (Neuronal)YesNot specified[8]
MDA-MB-231 (Breast Cancer)NoYes[5][8]
Pre-osteoblast MC3T3-E1NoYes[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol, absolute (for molecular biology)

  • 1M HCl

  • Sterile, nuclease-free water

  • Ultrasonic water bath

  • Heating block or water bath at 60°C

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add ethanol to the powder to achieve a concentration of 2 mg/mL.[9]

  • Sonication and Heating: Sonicate the solution in an ultrasonic water bath and warm it to 60°C to aid dissolution.[9]

  • pH Adjustment: Adjust the pH of the solution to 4 with 1M HCl. Continue to heat at 60°C until the solution is clear.[9]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in culture vessels and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For signaling pathway studies, it is often recommended to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity. Replace the complete medium with serum-free medium.

  • Preparation of Working Solution: Dilute the this compound stock solution in serum-free or complete medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.

  • Cell Treatment: Remove the medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of ethanol and HCl as the highest concentration of this compound used).

  • Incubation: Incubate the cells for the desired period (e.g., for signaling studies, short incubations of 5-60 minutes are common; for viability or proliferation assays, longer incubations of 24-72 hours may be necessary).

  • Downstream Analysis: After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, etc.).

Experimental_Workflow_18_0_lyso_PE Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Prepare_Working Prepare Working Solutions (with Vehicle Control) Prepare_Stock->Prepare_Working Seed_Cells Seed and Culture Cells Serum_Starve Serum Starve Cells (Optional) Seed_Cells->Serum_Starve Serum_Starve->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Assay Perform Downstream Assays (e.g., Viability, Western Blot) Incubate->Downstream_Assay

Figure 2: General experimental workflow for cell treatment.
Protocol 3: Cell Viability Assessment using MTT Assay

This protocol provides a method to quantify the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Add MTT Reagent: Following the treatment incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilize Formazan: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[10]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Analysis of MAPK/ERK Pathway Activation by Western Blot

This protocol details how to assess the phosphorylation status of key proteins in the MAPK/ERK pathway.

Materials:

  • Cells treated with this compound in 6-well plates (from Protocol 2)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.[12]

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer: Load the samples onto an SDS-PAGE gel and run at 100-120V. Transfer the separated proteins to a membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers working with this compound. Adherence to these detailed methodologies will ensure reproducible and reliable results, facilitating a deeper understanding of the biological roles of this important lysophospholipid. The cell-type-specific effects of this compound highlight the importance of careful experimental design and thorough characterization of its impact in any given cellular context.

References

Preparation of 18:0 Lyso-PE Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a lysophospholipid, a class of signaling molecules derived from membrane phospholipids. These molecules play crucial roles in a variety of cellular processes. Lysophospholipids, including this compound, and their corresponding G protein-coupled receptors (GPCRs) have emerged as significant targets in drug discovery and development due to their involvement in numerous physiological and pathophysiological conditions such as cancer, fibrosis, and neurodegenerative diseases.[1][2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stable, well-characterized stock solutions of these lipid mediators. This document provides a detailed protocol for the preparation of this compound stock solutions and summarizes its key characteristics and biological functions.

Quantitative Data Summary

The physical and chemical properties of this compound are essential for its proper handling and use in experimental settings. The following table summarizes key quantitative data.

PropertyValueReference(s)
Molecular Weight 481.60 g/mol
CAS Number 69747-55-3[3]
Solubility Ethanol: 2 mg/mL (4.15 mM) with ultrasonication, warming, and pH adjustment to 4 with HCl, heated to 60°C. Chloroform: Slightly soluble.[4]
Storage (Solid Form) -20°C for up to 3 years.[1][5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1][4]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Ethanol (200 proof)

  • Chloroform

  • 1M Hydrochloric Acid (HCl)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, conical-bottom glass vials with PTFE-lined screw caps

  • Ultrasonic bath

  • Heating block or water bath

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparation of this compound Stock Solution in Ethanol (2 mg/mL)

This protocol is based on the solubility information provided by suppliers and is intended to create a stable stock solution for use in aqueous-based biological systems.

  • Weighing the Lipid: In a sterile glass vial, accurately weigh the desired amount of this compound powder. Perform this step in a controlled environment to minimize exposure to moisture and contaminants.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of ethanol to 2 mg of this compound.

  • pH Adjustment: Add a small volume of 1M HCl to adjust the pH of the solution to approximately 4. This step is crucial for enhancing the solubility of this compound in ethanol.

  • Warming and Sonication: Gently warm the solution to 60°C using a heating block or water bath.[4] Following warming, place the vial in an ultrasonic bath and sonicate until the lipid is completely dissolved.[4] Visually inspect the solution to ensure there are no visible particles.

  • Inert Gas Purging: To prevent oxidation of the lipid, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the lipid, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile glass vials.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]

Signaling Pathway of this compound

This compound can exert its biological effects by acting as a ligand for specific G protein-coupled receptors, notably the lysophosphatidic acid receptor 1 (LPA1).[6] The activation of LPA1 by this compound initiates a downstream signaling cascade that leads to various cellular responses, including an increase in intracellular calcium.[6]

LysoPE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 18_0_lyso_PE This compound LPA1 LPA1 Receptor (GPCR) 18_0_lyso_PE->LPA1 Binds to G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Rho Rho Pathway G_protein->Rho Activates MAPK MAPK Pathway G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response Rho->Cellular_Response MAPK->Cellular_Response Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous Ethanol weigh->add_solvent ph_adjust 3. Adjust pH to ~4 with HCl add_solvent->ph_adjust warm_sonicate 4. Warm to 60°C and Ultrasonicate to Dissolve ph_adjust->warm_sonicate purge 5. Purge with Inert Gas warm_sonicate->purge aliquot 6. Aliquot into Single-Use Vials purge->aliquot store 7. Store at -80°C or -20°C aliquot->store end End store->end

References

Application Note & Protocol: Analytical Methods for 18:0 Lyso-PE Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a lysophospholipid, a class of signaling molecules derived from the hydrolysis of membrane phospholipids by phospholipase A2 (PLA2).[1][2] Lysophospholipids are minor components of cellular membranes but play crucial roles in a variety of physiological and pathological processes.[1] this compound, specifically, has been implicated in diverse biological functions, including the regulation of plant senescence and the induction of intracellular calcium signaling in certain cell lines.[1][3] Given its bioactivity, the accurate and sensitive detection of this compound in various biological matrices is essential for advancing research and drug development.

This document provides detailed protocols for the extraction and quantification of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of low-abundance lipids like this compound from complex biological samples. The method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

  • Extraction: Lipids, including this compound, are first extracted from the biological matrix and separated from other macromolecules like proteins.

  • Chromatographic Separation (LC): The lipid extract is injected into an LC system. Using a column (commonly reverse-phase C18), different lipid species are separated based on their physicochemical properties, such as hydrophobicity.[4] This step is crucial for reducing matrix effects and separating this compound from other isomeric and isobaric lipids.

  • Ionization (ESI): As the separated lipids elute from the LC column, they are ionized, typically using electrospray ionization (ESI). For lyso-PE analysis, negative ionization mode is often preferred.[5][6]

  • Mass Spectrometry Detection (MS/MS): The ionized molecules are guided into the mass spectrometer. In the first stage (MS1), the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second stage (MS2). This highly specific precursor-to-product ion transition allows for precise quantification with minimal interference.

Experimental Protocols

Part 1: Sample Preparation and Lipid Extraction

Accurate quantification begins with efficient and reproducible extraction of lipids from the sample matrix. An appropriate internal standard (e.g., 17:0 lyso-PE or a deuterated standard) should be added at the beginning of the extraction process to account for sample loss during preparation and for variations in ionization efficiency.[5][6]

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction (for Plasma/Serum) [6][7]

This is a robust method for extracting a broad range of lipids.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50-100 µL of plasma or serum.

  • Internal Standard Spiking: Add the internal standard (e.g., 250 pmol of 17:0/17:0 PE) to the sample.[6]

  • Solvent Addition: Add 500 µL of ice-cold methanol. Vortex thoroughly to precipitate proteins.[6]

  • Phase Separation:

    • Add 1.4 mL of ice-cold chloroform. Vortex and incubate on ice for 30 minutes.[7]

    • Add 0.4 mL of water to induce phase separation. Vortex and incubate on ice for 10 minutes.[7]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes at 4°C.[7] Three layers will be visible: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass syringe or pipette and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic layer and combine it with the first extract.[7]

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 30°C.[7]

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/toluene 9:1, v/v).[4] Vortex and centrifuge to pellet any insoluble debris before transferring the supernatant to an LC autosampler vial.

Protocol 2: Simplified Methanol Precipitation (for High-Throughput Analysis) [8]

This method is faster and uses a single solvent, making it suitable for screening larger numbers of samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Internal Standard Spiking: Add the internal standard to the sample.

  • Extraction/Precipitation: Add 200 µL of ice-cold methanol.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to an LC autosampler vial for analysis.[8]

Part 2: UPLC-ESI-MS/MS Analysis Protocol

The following is a representative protocol. Parameters should be optimized for the specific instrument used.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity LC, or equivalent.[4][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro, Sciex API-4000) or a high-resolution instrument like a Q-TOF or Orbitrap.[4][5][8]

LC Conditions (Reverse-Phase):

  • Column: C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

  • Gradient:

    • 0-2 min: 32% B

    • 2-8 min: Linear gradient to 85% B

    • 8-10 min: Hold at 97% B

    • 10-12 min: Return to 32% B

    • 12-15 min: Column re-equilibration

MS/MS Conditions:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.[8]

  • Gas Flow: Optimized for the specific instrument.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Analyte: this compound

      • Precursor Ion (Q1): m/z 480.3

      • Product Ion (Q3): m/z 196.1 (specific fragment related to the phosphoethanolamine headgroup)

    • Internal Standard: 17:0 lyso-PE (example)

      • Precursor Ion (Q1): m/z 466.3

      • Product Ion (Q3): m/z 196.1

Quantitative Data Summary

The performance of analytical methods for lyso-PE species varies based on the protocol and instrumentation. The table below summarizes reported quantitative data for lyso-PE analysis to provide a benchmark for expected performance.

AnalyteMethodMatrixLODLOQRecovery (%)Citation
Lyso-PE SpeciesLC-MS/MSSerum0.5–3.3 pmol/mL1.0–5.0 pmol/mL87.3–111.1[9],[10]
This compoundUPLC-ESI-MS/MSIn Vitro-5 fmol (on-column)-[6]
  • LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably distinguished from background noise.

  • LOQ (Limit of Quantification): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Visualizations

Experimental and Logical Workflows

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike Internal Standard (e.g., 17:0 lyso-PE) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute in LC Mobile Phase Extract->Dry LC UPLC Separation (C18 Column) Dry->LC Inject ESI Ionization (ESI Negative Mode) LC->ESI MSMS Tandem MS Detection (SRM for this compound) ESI->MSMS Integrate Peak Integration & Normalization to Internal Standard MSMS->Integrate Acquire Data Quant Quantification using Calibration Curve Integrate->Quant Report Final Concentration Report Quant->Report

Caption: Workflow for this compound quantification.

Putative Signaling Role of this compound

G cluster_plant Plant Cell Senescence Delay cluster_animal Animal Cell Signaling PE Phosphatidylethanolamine (PE) in Membrane LysoPE This compound PE->LysoPE Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->PE PLD PLDα Activity LysoPE->PLD Inhibits Receptor Putative Receptor LysoPE->Receptor Senescence Senescence Progression PLD->Senescence Promotes Calcium ↑ Intracellular Ca2+ Receptor->Calcium

Caption: Simplified signaling roles of this compound.

References

Application Notes and Protocols: Mass Spectrometry of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, also known as 18:0 Lyso-PE, is a lysophospholipid that plays a significant role in various biological processes.[1][2][3] As a member of the lysophosphatidylethanolamine (LPE) class of lipids, it is formed by the partial hydrolysis of phosphatidylethanolamine.[1][4] LPEs are recognized as important signaling molecules and biomarkers in a range of diseases.[1][5][6] Accurate and sensitive quantification of specific LPE species like this compound is crucial for understanding its pathophysiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the detailed analysis of these molecules.[4][5][6] This document provides detailed application notes and protocols for the mass spectrometric analysis of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is presented in the table below.

PropertyValueSource
Molecular FormulaC23H48NO7P[2]
Average Molecular Weight481.6 g/mol [2][3]
Monoisotopic Molecular Weight481.31683987 Da[2]
Common Synonyms18:0 Lyso PE, LPE(18:0), 1-Stearoyl LPE[2][3]
CAS Number69747-55-3[3]

Mass Spectrometry Data

Mass spectrometry, particularly when coupled with liquid chromatography, provides high sensitivity and specificity for the analysis of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. The following tables summarize the expected mass-to-charge ratios (m/z) for precursor and product ions in both positive and negative ionization modes.

Positive Ion Mode ([M+H]+)
Precursor Ion (m/z)Product Ions (m/z)Annotation
482.3241464.3[M+H - H₂O]⁺
421.3[M+H - C₂H₇NO₂P]⁺ (Loss of phosphoethanolamine head group)
341.3[M+H - C₅H₁₂NO₄P]⁺ (Loss of glycerophosphoethanolamine)

Data sourced from PubChem CID 46891690.[2]

Negative Ion Mode ([M-H]-)
Precursor Ion (m/z)Product Ions (m/z)Annotation
480.3096283.2[Stearoyl chain]⁻
214.0[Glycerol-3-phosphoethanolamine - H₂O]⁻
196.0[Glycerol-3-phosphate - H₂O]⁻

Data sourced from PubChem CID 46891690.[2]

Experimental Protocols

The following protocols provide a general framework for the analysis of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. Optimization may be required depending on the specific instrumentation and sample matrix.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices like plasma or cell homogenates is the Bligh-Dyer method.[7]

Materials:

  • Sample (e.g., 50 µL of cell homogenate)

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 50 µL of sample homogenate diluted with 750 µL of water, add 3 mL of a methanol/chloroform mixture (2:1, v/v).

  • Vortex the mixture and let it stand for 1 hour at room temperature.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of water, shake the mixture, and then centrifuge for 10 minutes at 2000 rpm to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 50 µL of methanol) for LC-MS analysis.[7]

Liquid Chromatography (LC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of lysophospholipids.

LC Parameters:

  • Column: A suitable HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer such as ammonium acetate.

  • Gradient: A gradient from high organic to increasing aqueous mobile phase.

  • Flow Rate: Dependent on column dimensions, typically in the range of 200-500 µL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Injection Volume: Typically 5-10 µL.

Note: The specific gradient and mobile phase composition should be optimized for the specific column and instrument used.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the target analyte.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive analysis. LPEs are often analyzed in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification.[4]

  • Collision Gas: Argon is commonly used.

  • Ion Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximal signal intensity.

  • MRM Transitions:

    • Positive Mode: Precursor m/z 482.3 → Product m/z (e.g., 464.3, 421.3)

    • Negative Mode: Precursor m/z 480.3 → Product m/z (e.g., 283.2)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LC HILIC Separation Reconstitution->LC MS ESI-MS/MS Detection LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for LPE 18:0 analysis.

Fragmentation Pathway (Positive Ion Mode)

This diagram illustrates the key fragmentation events for the [M+H]⁺ ion of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

G Precursor [M+H]⁺ m/z 482.3 Fragment1 [M+H - H₂O]⁺ m/z 464.3 Precursor->Fragment1 - H₂O Fragment2 [M+H - C₂H₇NO₂P]⁺ m/z 421.3 Precursor->Fragment2 - Phosphoethanolamine Fragment3 [M+H - C₅H₁₂NO₄P]⁺ m/z 341.3 Precursor->Fragment3 - Glycerophosphoethanolamine

Caption: Positive ion fragmentation of LPE 18:0.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the sensitive and specific quantification of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine using LC-MS/MS. These protocols are applicable to a wide range of research and development settings, facilitating a deeper understanding of the biological roles of this important lysophospholipid. Careful optimization of extraction, chromatography, and mass spectrometry parameters is essential for achieving high-quality, reproducible results.

References

Applications of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a bioactive lysophospholipid that has emerged as a significant signaling molecule in the central nervous system. As a species of lysophosphatidylethanolamine (LPE), this compound is involved in fundamental neuronal processes, including neurite outgrowth and intracellular signaling. Its unique signaling pathway, distinct from other LPE species, makes it a molecule of interest for understanding neuronal development, plasticity, and for the development of novel therapeutics for neurological disorders.

Key Applications in Neuroscience

The primary application of this compound in neuroscience research lies in its ability to stimulate neurite outgrowth.[1][2] This process is fundamental for the formation of neural circuits during development and for regeneration after injury.

Neurite Outgrowth:

Extracellular application of this compound has been shown to significantly increase the length and number of neurites in cultured cortical neurons.[3] This effect is dose-dependent, with concentrations as low as 1 µM showing significant effects.[3] The neuritogenic effect of this compound is mediated through a specific signaling cascade, making it a valuable tool for studying the molecular mechanisms governing neuronal morphology.

Signal Transduction Research:

This compound activates a distinct signaling pathway involving a pertussis toxin-sensitive Gi/Go-protein coupled receptor (GPCR).[3][4] This is in contrast to other LPE species, such as 16:0 lyso-PE, which signal through a Gq/11-protein coupled pathway.[3][4] The downstream signaling of this compound converges on the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)1/2 pathway, which is crucial for its effect on neurite outgrowth.[1] The specificity of this pathway allows researchers to use this compound to selectively probe Gi/Go-mediated signaling in neurons.

Calcium Signaling:

In certain neuronal cell lines, such as SH-SY5Y neuroblastoma and PC-12 cells, this compound has been demonstrated to induce an increase in intracellular calcium concentration ([Ca²⁺]i). This suggests a potential role for this compound in modulating calcium-dependent neuronal processes.

Neurodegenerative Disease Research:

Alterations in the levels of lysophospholipids, including this compound, have been observed in the context of neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound may be involved in the pathophysiology of these conditions and could be a potential biomarker or therapeutic target.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound.

Table 1: Dose-Dependent Effect of this compound on Neurite Length in Cultured Cortical Neurons

Concentration of this compoundApproximate Increase in Neurite Length (compared to control)
1 µMSignificant increase
10 µMApproximately 2-fold increase[3]

Table 2: Inhibitor Concentrations Used in this compound Signaling Studies

InhibitorTargetTypical ConcentrationEffect on this compound-induced Neurite Outgrowth
Pertussis Toxin (PTX)Gi/Go proteins100 ng/mLInhibition[3]
U0126MEK1/2 (upstream of ERK1/2)10 µMComplete inhibition[1]
YM-254890Gq/11 proteins1 µMNo inhibition[3]

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in Primary Cortical Neurons

Objective: To quantify the effect of this compound on neurite outgrowth.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (stock solution in DMSO or ethanol)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • After allowing the neurons to adhere (typically 2-4 hours), replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle control.

  • Incubation:

    • Incubate the treated neurons for a specified period (e.g., 24-72 hours) to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% goat serum for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.

    • Quantify the number of neurites per neuron.

Protocol 2: Western Blot for MAPK/ERK Activation

Objective: To determine if this compound activates the MAPK/ERK signaling pathway.

Materials:

  • Cultured neurons or neuronal cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Culture neurons to the desired confluency.

    • Treat the cells with this compound (e.g., 10 µM) for a short duration (e.g., 5, 10, 15 minutes) to capture the peak of phosphorylation. Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 18_0_lyso_PE This compound GPCR Gi/Go-protein Coupled Receptor 18_0_lyso_PE->GPCR Binds to Gi_Go Gi/Go protein GPCR->Gi_Go Activates MEK MEK1/2 Gi_Go->MEK Activates signaling cascade leading to ERK ERK1/2 MEK->ERK Phosphorylates and Activates Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Promotes PTX Pertussis Toxin PTX->Gi_Go Inhibits U0126 U0126 U0126->MEK Inhibits

Caption: Signaling pathway of this compound-induced neurite outgrowth.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Culture primary neurons or neuronal cell lines Treatment_LPE Treat with this compound (various concentrations) Culture->Treatment_LPE Treatment_Inhibitor Pre-treat with inhibitors (e.g., Pertussis Toxin, U0126) Culture->Treatment_Inhibitor Neurite_Assay Neurite Outgrowth Assay (Immunocytochemistry & Imaging) Treatment_LPE->Neurite_Assay Calcium_Imaging Calcium Imaging (Fluorescent dyes & Microscopy) Treatment_LPE->Calcium_Imaging MAPK_Assay MAPK/ERK Activation Assay (Western Blot) Treatment_LPE->MAPK_Assay Treatment_Inhibitor->Treatment_LPE before Analysis Quantify: - Neurite length and number - Intracellular calcium levels - p-ERK/Total ERK ratio Neurite_Assay->Analysis Calcium_Imaging->Analysis MAPK_Assay->Analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for 18:0 Lyso-PE-Induced Intracellular Calcium Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a lysophospholipid that has been identified as a bioactive lipid mediator capable of inducing intracellular calcium ([Ca²⁺]i) mobilization in various cell types.[1][2] This signaling activity is primarily mediated through G protein-coupled receptors (GPCRs), leading to a cascade of intracellular events culminating in the release of calcium from intracellular stores and influx from the extracellular environment.[1][3] Understanding the mechanisms of this compound-induced calcium flux is crucial for elucidating its physiological and pathological roles, particularly in neuroscience and cancer biology.

These application notes provide a comprehensive overview of the signaling pathways involved, detailed protocols for studying this compound-induced calcium flux, and quantitative data to guide experimental design.

Signaling Pathways of this compound-Induced Calcium Flux

In neuronal cell lines such as human neuroblastoma SH-SY5Y cells, this compound has been shown to induce an increase in intracellular calcium.[1] The signaling cascade is initiated by the binding of this compound to specific GPCRs on the cell surface. In SH-SY5Y cells, the lysophosphatidic acid receptor 1 (LPA1) has been identified as a key receptor for LPE-mediated calcium signaling.[1][3]

Upon receptor activation, a heterotrimeric G protein is engaged. Studies utilizing pertussis toxin (PTX), a specific inhibitor of the Gi/o family of G proteins, have demonstrated that this compound signals through Gi/o proteins in these cells.[1][4] The activated Gi/o protein, in turn, stimulates phospholipase C (PLC). PLC activation can be blocked by the inhibitor edelfosine.[1][5][6]

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding triggers the opening of the IP3R channels, leading to the release of stored Ca²⁺ into the cytoplasm. The involvement of IP3 receptors can be confirmed using the inhibitor 2-aminoethoxydiphenyl borate (2-APB).[1][7][8]

The initial release of calcium from the ER can then trigger a secondary influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane, a process known as store-operated calcium entry (SOCE).

It is important to note that the signaling pathways of lysophosphatidylethanolamines (LPEs) can be species- and cell-type specific. For instance, in pre-osteoblast MC3T3-E1 cells, 16:0 and 18:1 LPE, but not 18:0 LPE, were found to trigger intracellular calcium transients, and this was mediated by Gq/11-coupled GPCRs.[9] This highlights the necessity of empirically determining the specific pathway in the cell system of interest.

Data Presentation

Table 1: Dose-Dependent Effect of LPE Species on Intracellular Calcium Concentration in SH-SY5Y Cells

LPE SpeciesConcentration (µM)Peak [Ca²⁺]i Increase (Normalized Response)Reference
This compound1~60% of maximum 18:1 LPE response[1]
This compound10~80% of maximum 18:1 LPE response[1]
18:1 lyso-PE0.1~20% of maximum response[1]
18:1 lyso-PE1~70% of maximum response[1]
18:1 lyso-PE10100% (Maximum response)[1]
16:0 lyso-PE10~75% of maximum 18:1 LPE response[1]

Table 2: Effect of Pathway Inhibitors on 18:1 LPE-Induced Calcium Flux in SH-SY5Y Cells

InhibitorTargetConcentrationIncubation Time% Inhibition of [Ca²⁺]i IncreaseReference
Pertussis Toxin (PTX)Gi/o protein100 ng/mL18-24 hours~70%[1]
YM-254890Gq/11 protein100 nM30 minutesNot significant for 18:0 LPE in cortical neurons[4][10]
EdelfosinePhospholipase C (PLC)10 µM30 minutes~80%[1][5]
2-APBIP3 Receptor50 µM5 minutes~90%[1][7][8]
Ki16425LPA1/LPA3 Receptor10 µM30 minutes~60%[1]
AM095LPA1 Receptor1 µM30 minutes~85%[11]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Flux using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured cells (e.g., SH-SY5Y) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • This compound (stock solution in methanol or DMSO)

  • SH-SY5Y cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fura-2 AM (stock solution in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (stock solution, optional)

  • Ionomycin (stock solution in DMSO)

  • EGTA (stock solution in water, pH adjusted to 7.4)

  • Fluorescence microscope or plate reader with dual excitation (340 nm and 380 nm) and emission (~510 nm) capabilities.

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM.

    • To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

    • (Optional) Add probenecid to the loading solution (final concentration 1-2.5 mM) to inhibit dye leakage from the cells.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Measurement:

    • Mount the dish on the microscope stage or place the plate in the plate reader.

    • Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add the desired concentration of this compound to the cells and continue recording the fluorescence ratio over time.

    • At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

      • To determine Rmax, add a calcium ionophore such as ionomycin (5-10 µM) to saturate the dye with Ca²⁺.

      • To determine Rmin, subsequently add a calcium chelator such as EGTA (10-20 mM) to remove all free Ca²⁺.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Protocol 2: Inhibition of Signaling Pathway Components

To investigate the involvement of specific signaling molecules, cells can be pre-incubated with selective inhibitors before stimulation with this compound.

Procedure:

  • Follow steps 1-3 of Protocol 1 for cell preparation and Fura-2 AM loading.

  • Prior to calcium measurement, pre-incubate the cells with the desired inhibitor for the recommended time and concentration (see Table 2).

    • Pertussis Toxin (PTX): Pre-incubate cells with 100 ng/mL PTX for 18-24 hours in complete culture medium. Replace with fresh HBSS before Fura-2 AM loading.

    • YM-254890: Pre-incubate cells with 100 nM YM-254890 for 30 minutes in HBSS.[10]

    • Edelfosine: Pre-incubate cells with 10 µM edelfosine for 30 minutes in HBSS.[5]

    • 2-APB: Add 50 µM 2-APB to the cells 5 minutes before adding this compound.[7][8]

    • Ki16425 or AM095: Pre-incubate cells with 1-10 µM of the antagonist for 30 minutes in HBSS.

  • Proceed with step 4 of Protocol 1 to measure the calcium response to this compound in the presence of the inhibitor.

  • Compare the magnitude of the calcium response with and without the inhibitor to determine the degree of inhibition.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 18_0_lyso_PE This compound LPA1 LPA1 Receptor Gi_o Gi/o Protein LPA1->Gi_o Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gi_o->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Triggers IP3R->Ca_release Ca_store Ca²⁺ Store Ca_store->IP3R PTX Pertussis Toxin PTX->Gi_o Edelfosine Edelfosine Edelfosine->PLC two_APB 2-APB two_APB->IP3R AM095 AM095 AM095->LPA1

Caption: Signaling pathway of this compound-induced intracellular calcium flux.

G start Start: Seed Cells culture Culture Overnight start->culture load Load with Fura-2 AM (30-60 min, 37°C) culture->load wash1 Wash twice with HBSS load->wash1 deesterify De-esterify (30 min, RT) wash1->deesterify inhibit Pre-incubate with Inhibitor (Optional) deesterify->inhibit measure Measure Baseline Fluorescence (340/380 nm excitation) deesterify->measure No Inhibitor inhibit->measure stimulate Stimulate with this compound measure->stimulate record Record Fluorescence Change stimulate->record calibrate Calibrate with Ionomycin (Rmax) and EGTA (Rmin) record->calibrate analyze Analyze Data (Grynkiewicz Equation) calibrate->analyze end End analyze->end

Caption: Experimental workflow for measuring intracellular calcium flux.

References

Application Note: Reconstitution of 18:0 Lyso-PE into Liposomes for Cellular Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysophospholipids, such as 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), are minor but critical components of cellular membranes. They are intermediates in phospholipid metabolism and act as signaling molecules in various cellular processes.[1][2] The incorporation of this compound into liposomal bilayers is a key technique for studying its effects on membrane properties, such as fluidity and permeability, and for investigating its role in cellular signaling pathways.[3][4] For instance, this compound has been shown to induce increases in intracellular calcium ([Ca2+]i) in specific neuronal cell lines, suggesting a role in signal transduction.[5][6][7] This application note provides a detailed protocol for the reconstitution of this compound into liposomes using the thin-film hydration and extrusion method.[8][9][10] It also includes methodologies for the characterization of the resulting liposomes and an overview of a potential signaling pathway involving this compound.

Materials and Methods

Materials

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (ovine wool)

  • 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (this compound)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Ultrapure water

Equipment

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Round-bottom flasks

  • Glass syringes

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) composed of DPPC, Cholesterol, and this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform/methanol (2:1, v/v) solvent mixture to ensure a homogenous mixture of lipids.[11] A typical molar ratio is 65:30:5 (DPPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 40-50°C.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[8][12]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the dried lipid film by adding a pre-warmed (to a temperature above the gel-liquid crystal transition temperature of the lipids) aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[11][12]

    • Agitate the flask vigorously (e.g., by vortexing) to disperse the lipid film, leading to the formation of Multilamellar Vesicles (MLVs).[9]

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.[8][9]

    • Assemble the extrusion device with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the membrane 11-21 times.[12] This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of LUVs.[8][9]

Protocol 2: Characterization of this compound Liposomes

  • Size and Polydispersity Index (PDI) Analysis:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average diameter) and the PDI, which indicates the width of the size distribution.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the liposome suspension to assess its surface charge and predict its stability in suspension.

  • Morphology Analysis:

    • Prepare a sample for Transmission Electron Microscopy (TEM) by placing a drop of the diluted liposome suspension on a carbon-coated grid and staining with a suitable negative stain (e.g., uranyl acetate).

    • Image the grid using a TEM to visualize the morphology and confirm the unilamellar nature of the liposomes.

Data Presentation

The successful incorporation of this compound into liposomes can be verified by the physicochemical properties of the resulting vesicles. Below are representative data for liposomes prepared with varying molar percentages of this compound.

Formulation (DPPC:Chol:this compound)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
70:30:0 (Control)105.2 ± 2.10.08 ± 0.02-5.3 ± 0.8
68:30:2108.5 ± 2.50.11 ± 0.03-8.1 ± 1.1
65:30:5112.7 ± 3.00.15 ± 0.04-12.5 ± 1.5
60:30:10125.4 ± 4.20.22 ± 0.05-18.9 ± 2.0

Table 1: Physicochemical characterization of liposomes with increasing concentrations of this compound. Data are presented as mean ± standard deviation.

Visualization of Protocols and Pathways

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Formation cluster_hydro Step 2: Hydration cluster_extrude Step 3: Extrusion A Dissolve Lipids (DPPC, Cholesterol, this compound) in Chloroform/Methanol B Rotary Evaporation (40-50°C, under vacuum) A->B C Dry Film Under High Vacuum (≥2 hours) B->C D Add Pre-warmed Aqueous Buffer (e.g., HEPES, pH 7.4) C->D Hydrate the film E Vigorous Agitation (Vortexing) D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Pass MLVs through 100 nm Polycarbonate Membrane (11-21 times) F->G Size reduction H Formation of Large Unilamellar Vesicles (LUVs) G->H

Caption: Workflow for the preparation of this compound containing liposomes.

This compound has been identified as a signaling molecule that can induce an increase in intracellular calcium.[5] This effect is believed to be mediated through G-protein coupled receptors, such as the lysophosphatidic acid receptor 1 (LPA1).[6][7]

Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor Gq Gq protein LPA1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes LysoPE This compound (in Liposome) LysoPE->LPA1 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: Proposed signaling pathway for this compound-induced calcium release.

Discussion

The incorporation of this compound into DPPC/Cholesterol liposomes leads to a concentration-dependent increase in vesicle size and polydispersity, as shown in Table 1. This is expected, as lysophospholipids, with their cone-like shape, can disrupt the packing of the lipid bilayer, leading to less stable and more heterogeneous vesicles at higher concentrations. The increase in the magnitude of the negative zeta potential suggests that the phosphate group of this compound is oriented towards the aqueous phase, contributing to the overall surface charge.

These this compound-containing liposomes can serve as a valuable tool for in vitro studies. By applying these liposomes to cell cultures, such as PC-12 neuronal cells, researchers can investigate the downstream effects of the this compound-induced calcium signaling cascade.[5][6] The controlled delivery of this compound via liposomes ensures a more physiologically relevant presentation of the signaling molecule to the cell surface compared to administration in a solvent or micellar form.

Conclusion

This application note provides a robust and reproducible protocol for the reconstitution of this compound into liposomes. The thin-film hydration followed by extrusion method yields LUVs with well-defined physicochemical properties suitable for a range of biophysical and cell-based assays. The characterization data and the signaling pathway diagram offer a comprehensive framework for researchers and drug development professionals interested in the biological activities of lysophospholipids.

References

Troubleshooting & Optimization

preventing degradation of 18:0 lyso-PE in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 Lyso-PE (1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound, also known as 1-stearoyl-sn-glycero-3-phosphoethanolamine, is a lysophospholipid. It consists of a glycerol backbone, a stearic acid molecule (a saturated 18-carbon fatty acid) at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine head group.[1][2][3] Lysophospholipids like this compound are typically present in cell membranes in small amounts and are involved in various cell signaling processes.[4]

Q2: What are the main causes of this compound degradation in experiments?

The primary causes of this compound degradation are:

  • Enzymatic Hydrolysis: Phospholipases, which are often present in biological samples like cell lysates or serum-containing culture media, can hydrolyze the ester bond, releasing the stearic acid. Lysophospholipases can further break down the molecule.

  • Chemical Hydrolysis: The ester bond of this compound is susceptible to hydrolysis, which is influenced by pH and temperature. The rate of hydrolysis is slowest at a pH of approximately 4.0-5.0.

  • Acyl Migration: The fatty acid at the sn-1 position can migrate to the sn-2 position, forming the 2-stearoyl isomer. This is an equilibrium process that is also pH and temperature-dependent.

Q3: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored as a solid at -20°C or -80°C.[5] Under these conditions, it can be stable for years. Once in solution, it is recommended to use it as quickly as possible. Stock solutions stored at -20°C should ideally be used within one month, while those at -80°C can be kept for up to six months.[5] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Presence of phospholipases in the experimental system (e.g., cell culture media with serum).Consider using serum-free media if compatible with your experimental design. If serum is necessary, minimize the incubation time of this compound with the cells.
Loss of biological activity Hydrolysis of the ester linkage due to improper pH of the buffer or media.Maintain the pH of your experimental solutions within a stable range, ideally close to physiological pH (7.2-7.4) for cell-based assays. For in vitro assays, consider buffering at a pH of 4.0-5.0 if the experiment allows, to minimize hydrolysis.
Acyl migration leading to a mixture of isomers with potentially different activities.Prepare solutions fresh and use them promptly. Store solutions at low temperatures to slow down the migration process.
Difficulty dissolving this compound Low solubility in aqueous buffers.This compound has low water solubility.[1][6] It is recommended to first dissolve it in an organic solvent like ethanol or DMSO before preparing aqueous working solutions.[5][7] Sonication can aid in dissolving the lipid.

Quantitative Data on Stability

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is soluble in ethanol and DMSO.[5][7]

  • Procedure:

    • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

    • Add the appropriate volume of solvent (e.g., ethanol or DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and sonicate briefly in a water bath to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.

Use of this compound in Cell Culture
  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in your cell culture medium to the final desired concentration. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersion and to avoid precipitation.

  • Cell Treatment:

    • Remove the old medium from your cell culture plates.

    • Add the medium containing the final concentration of this compound to the cells.

    • Incubate for the desired period. For long-term experiments, consider replacing the medium with fresh this compound-containing medium every 24-48 hours to maintain a consistent concentration.

Signaling Pathways and Visualizations

This compound has been shown to be involved in key signaling pathways in mammalian cells, including the mobilization of intracellular calcium and the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) pathway.

Intracellular Calcium Mobilization

This compound can induce an increase in intracellular calcium concentration ([Ca2+]i), potentially through the activation of G-protein coupled receptors (GPCRs) such as the lysophosphatidic acid receptor 1 (LPA1).[8][9][10][11] This signaling cascade involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPE This compound LPA1 LPA1 Receptor LPE->LPA1 Binds Gq11 Gq/11 LPA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream\nCellular\nResponses Downstream Cellular Responses Ca_release->Downstream\nCellular\nResponses

This compound induced calcium mobilization pathway.
MAPK/ERK Signaling Pathway Activation

This compound can also activate the MAPK/ERK signaling pathway.[4][12][13] This can occur through G-protein coupled receptor activation, leading to a cascade of phosphorylation events. Depending on the cell type, this can be mediated by Gi/o or Gq/11 proteins, which in turn can activate downstream effectors leading to the phosphorylation and activation of ERK1/2.[4][14] Activated ERK can then translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_membrane_erk Plasma Membrane cluster_cytoplasm_erk Cytoplasm cluster_nucleus_erk Nucleus LPE_erk This compound GPCR_erk GPCR (e.g., LPA1) LPE_erk->GPCR_erk Binds G_protein_erk Gi/o or Gq/11 GPCR_erk->G_protein_erk Activates Downstream_Effectors Downstream Effectors (e.g., PLC, PKC) G_protein_erk->Downstream_Effectors Activates Ras Ras Downstream_Effectors->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

This compound activation of the MAPK/ERK pathway.
Experimental Workflow for Studying this compound Effects

A general workflow for investigating the effects of this compound on cells is outlined below.

experimental_workflow cluster_analysis Analysis Methods prep Prepare this compound Stock Solution treat Treat Cells with This compound prep->treat culture Culture Cells to Desired Confluency culture->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze calcium Calcium Imaging analyze->calcium western Western Blot (p-ERK) analyze->western pcr RT-qPCR (Gene Expression) analyze->pcr prolif Proliferation Assay analyze->prolif

References

Technical Support Center: Optimizing 18:0 Lyso-PE for Cellular Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 18:0 lysophosphatidylethanolamine (18:0 lyso-PE) in cell stimulation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for incorporating this compound into your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during cell stimulation experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no cellular response Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on initial results.
Cell-Type Specificity: this compound's effects are highly cell-type dependent. For example, it induces an intracellular calcium increase in SK-OV-3 and PC-12 cells but not in MDA-MB-231 cells.[1]Confirm from literature if your cell type is known to respond to this compound. If not, consider it may not be the appropriate stimulus.
Incorrect Solvent or Poor Solubility: this compound is a lipid and has poor solubility in aqueous solutions, which can lead to aggregation and reduced bioavailability.Prepare a stock solution in an appropriate organic solvent such as ethanol.[1] A recommended method is to dissolve in ethanol at 2 mg/mL (4.15 mM) with ultrasonication, warming, and pH adjustment to 4 with HCl, followed by heating to 60°C.[1] When diluting into your culture medium, ensure rapid mixing to prevent precipitation.
Inconsistent results between experiments Stock Solution Degradation: Lysophospholipids can be prone to hydrolysis over time, especially if not stored correctly.Aliquot your stock solution and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Lipid Aggregation: Even with a proper stock solution, dilution into aqueous media can cause aggregation.To minimize aggregation, consider complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can improve its solubility and delivery to the cells.
Cell Death or Cytotoxicity High Concentration of this compound: Although generally well-tolerated, very high concentrations may induce cytotoxicity in some cell lines.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold for your specific cells.
Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to your cells at the final concentration used in the experiment.Ensure the final concentration of the organic solvent (e.g., ethanol) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control to assess its effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell stimulation?

A1: The optimal concentration of this compound is highly dependent on the cell type and the desired biological response. There is no single universal concentration. It is crucial to perform a dose-response study for your specific experimental system. Based on available literature, concentrations can range from the low micromolar to hundreds of micromolar. For instance, in some plant systems, concentrations of 50 to 100 mg/L have been used. In a human liver-derived cell line, lyso-PE 18:2 was tested at concentrations up to 200 µM without showing cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a lysophospholipid and should be dissolved in an organic solvent. A recommended protocol is to dissolve it in ethanol to make a stock solution. For example, a 2 mg/mL (4.15 mM) stock can be prepared in ethanol, which may require ultrasonication, warming, and adjusting the pH to 4 with HCl, followed by heating to 60°C to achieve a clear solution.[1]

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] It is best to aliquot the stock solution to avoid multiple freeze-thaw cycles which can lead to degradation.

Q4: What are the known signaling pathways activated by this compound?

A4: this compound can act through G protein-coupled receptors (GPCRs), particularly the lysophosphatidic acid (LPA) receptors.[1] Activation of these receptors can lead to the stimulation of various downstream signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium ([Ca2+]i), and the mitogen-activated protein kinase (MAPK) pathway. The specific pathway activated can vary between different cell types.

Q5: Can I use this compound in serum-free media?

A5: Yes, you can use this compound in serum-free media. However, due to its lipophilic nature, its solubility and stability in serum-free media might be reduced. To enhance its delivery and prevent aggregation, it is often beneficial to complex it with a carrier protein like fatty acid-free BSA.

Quantitative Data Summary

The following table summarizes the concentrations of this compound and related lysophosphatidylethanolamines used in various experimental settings and their observed effects.

Compound Cell/System Type Concentration Range Observed Effect
This compoundSK-OV-3 (human ovarian cancer cells)Not specifiedInduction of intracellular Ca2+ increase[1]
This compoundPC-12 (rat neuronal cells)Not specifiedInduction of intracellular Ca2+ increase[1]
This compoundMDA-MB-231 (human breast cancer cells)Not specifiedNo induction of intracellular Ca2+ increase[1]
Lyso-PE 18:2C3A (human liver-derived cells)0.2 µM - 200 µMNo cytotoxicity observed
This compoundPotato plantlets50 - 100 mg/LMitigated ethylene-induced damage
18:1 lyso-PECultured cortical neuronsNot specifiedStimulated neurite outgrowth

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes how to prepare a working solution of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Heating block or water bath at 60°C

  • Sterile 1N HCl

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional)

  • Sterile cell culture medium

Procedure:

  • Prepare a Stock Solution: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add anhydrous ethanol to achieve a concentration of 2 mg/mL (4.15 mM). c. Tightly cap the tube and sonicate in an ultrasonic water bath for 10-15 minutes. d. Adjust the pH of the solution to approximately 4 by adding a small volume of sterile 1N HCl. e. Heat the solution at 60°C for 10 minutes to ensure complete dissolution. The solution should be clear. f. Allow the stock solution to cool to room temperature. g. Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.

  • Prepare a Working Solution (with optional BSA): a. Thaw an aliquot of the this compound stock solution at room temperature. b. Without BSA: Directly dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. Mix immediately by gentle inversion or pipetting to avoid precipitation. c. With BSA: To prepare a BSA-complexed working solution, first dilute the this compound stock solution into a sterile, fatty acid-free BSA solution (e.g., 10% w/v). Gently mix and incubate at 37°C for 30 minutes to allow for complex formation. Then, add the BSA-complexed this compound to your cell culture medium to achieve the final desired concentration.

  • Controls: a. Prepare a vehicle control by adding the same volume of ethanol (and BSA solution, if used) to the cell culture medium as was used for the highest concentration of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • Vehicle control solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: a. Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control and an untreated control. b. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution (in Ethanol) prep_working Prepare Working Solutions (Dilute in Media +/- BSA) prep_stock->prep_working dose_response Dose-Response Experiment (Broad Range: e.g., 0.1-100 µM) prep_working->dose_response Treat Cells viability Cell Viability Assay (MTT) (Assess Cytotoxicity) dose_response->viability functional Functional Assay (e.g., Calcium Imaging, Gene Expression) dose_response->functional analyze_data Analyze Data: Determine EC50 and Cytotoxic Threshold viability->analyze_data functional->analyze_data optimize_conc Select Optimal Concentration Range (Effective & Non-toxic) analyze_data->optimize_conc further_exp Proceed with Further Experiments optimize_conc->further_exp

Caption: Workflow for optimizing this compound concentration.

G This compound Signaling via LPA Receptor lyso_pe This compound (Extracellular) lpar LPA Receptor (GPCR) lyso_pe->lpar Binds g_protein G Protein (Gq/11) lpar->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response (e.g., Proliferation, Migration) ca_release->cellular_response Leads to mapk MAPK Cascade (e.g., ERK) pkc->mapk Activates mapk->cellular_response Leads to

Caption: this compound signaling pathway.

References

Technical Support Center: 18:0 Lyso-PE Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the biological activity of 18:0 lysophosphatidylethanolamine (18:0 lyso-PE; stearoyl-lysophosphatidylethanolamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring lysophospholipid.[1] It is a breakdown product of phosphatidylethanolamine (PE).[1] Its primary activities vary between different biological systems. In plants, it is known to act as a bioregulator that can delay senescence of leaves and fruits and improve the shelf-life of post-harvest products.[2] In mammalian cells, it can act as a signaling molecule, for instance, by inducing an increase in intracellular calcium ([Ca2+]i) in some cancer cell lines, and influencing processes like cell proliferation and migration.[3]

Q2: How can I confirm that my batch of this compound is active?

A2: The activity of this compound can be confirmed by performing bioassays that measure its known biological effects. The appropriate assay depends on your research model. For plant-based research, a phospholipase D (PLD) inhibition assay or a leaf senescence assay are relevant. For mammalian cell research, an intracellular calcium flux assay, a cell migration assay, or a MAPK activation assay are commonly used.

Q3: What are the key signaling pathways activated by this compound in mammalian cells?

A3: In some mammalian cell types, particularly certain cancer cell lines, this compound is known to signal through G-protein coupled receptors (GPCRs), such as the lysophosphatidic acid receptor 1 (LPA1).[3] Activation of the LPA1 receptor, which can couple to Gi/o and Gq/11 proteins, often leads to the activation of Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium, while DAG activates Protein Kinase C (PKC).[6][7] This cascade can further influence downstream signaling, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

Q4: At what concentration should I use this compound in my experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. For in vitro mammalian cell-based assays, concentrations typically range from 1 µM to 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Intracellular Calcium Flux Assay

Issue: No increase in intracellular calcium is observed after applying this compound.

Possible Cause Troubleshooting Step
Cell line does not express the appropriate receptor (e.g., LPA1). Confirm the expression of LPA1 or other potential receptors in your cell line via qPCR or Western blot. Note that not all cell lines are responsive to this compound.[3]
Incorrect concentration of this compound. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration.
Degradation of this compound. Ensure that the this compound stock solution was stored correctly (typically at -20°C or -80°C) and freshly diluted for the experiment.
Issues with the calcium indicator dye. Verify that the calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly into the cells and is functional by using a known positive control agonist for your cell type (e.g., ATP).
Instrumentation settings are not optimal. Check the excitation and emission wavelengths for the specific calcium indicator dye used and ensure the plate reader settings are correct.
Phospholipase D (PLD) Inhibition Assay

Issue: No inhibition of PLD activity is observed with this compound treatment.

Possible Cause Troubleshooting Step
Source of PLD is not sensitive to this compound. The inhibitory effect of lyso-PE on PLD has been well-documented in plant extracts.[8][9] Ensure you are using a PLD source known to be inhibited by LPEs.
Incorrect assay conditions. The PLD activity assay is sensitive to pH, calcium concentration, and the presence of detergents like SDS.[8] Ensure all components of the reaction mixture are at their optimal concentrations.
Substrate preparation. The phosphatidylcholine (PC) substrate needs to be properly emulsified by sonication to be accessible to the enzyme.[8]
This compound concentration is too low. Perform a dose-response curve. The inhibition of PLD by LPE is dose-dependent.[9]
Enzyme is inactive. Test the activity of your PLD preparation without the inhibitor to ensure it is active.

Experimental Protocols & Data

Intracellular Calcium ([Ca2+]i) Flux Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium in responsive mammalian cells.

Methodology:

  • Cell Culture: Plate cells (e.g., SK-OV3 ovarian cancer cells) in a 96-well black-wall, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Baseline Measurement: Wash away excess dye and replace it with buffer. Measure the baseline fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 490/525 nm for Fluo-4).

  • Compound Addition: Add this compound at the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

Expected Quantitative Data:

The following table summarizes the expected response of different cell lines to various lysophosphatidylethanolamine species.

Cell LineLPE Species[Ca2+]i Increase
MDA-MB-231 18:0 LPENo
18:1 LPEYes
SK-OV3 18:0 LPEYes
18:1 LPEYes (more potent than 18:0)

Data compiled from Park et al., 2013.[3]

Phospholipase D (PLD) Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of PLD.

Methodology:

  • Substrate Preparation: Dry phosphatidylcholine (PC) under nitrogen gas and emulsify in water by sonication.

  • Enzyme Reaction: Prepare a reaction mixture containing buffer (e.g., 100 mM MES, pH 6.5), CaCl2, SDS, the PC substrate, and 1% ethanol.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

  • Initiate Reaction: Add the PLD enzyme solution to the mixture and incubate.

  • Quantify Product: The activity of PLD is measured by quantifying the formation of phosphatidylethanol (PEtOH), a product of the transphosphatidylation reaction that occurs in the presence of ethanol. This can be done by extracting the lipids and measuring the phosphorus content of the PEtOH spot after thin-layer chromatography (TLC).[8]

Expected Quantitative Data:

The inhibitory effect of LPE on PLD activity is dependent on the length and saturation of the acyl chain.

LPE SpeciesRelative Inhibition of PLD
14:0 LPE Low
16:0 LPE Moderate
18:0 LPE High
18:1 LPE Higher

Data trends are based on findings from Ryu et al., 1997.[9]

Visualizations

Signaling Pathways and Experimental Workflows

LPE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 18_0_lyso_PE This compound LPA1 LPA1 Receptor 18_0_lyso_PE->LPA1 Binds G_protein Gi/o or Gq LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release MAPK MAPK Activation Ca_release->MAPK PKC->MAPK

Caption: Signaling pathway of this compound in responsive mammalian cells.

Calcium_Flux_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells baseline_reading Measure baseline fluorescence wash_cells->baseline_reading add_lpe Add this compound baseline_reading->add_lpe kinetic_reading Measure fluorescence kinetically add_lpe->kinetic_reading analyze_data Analyze data for [Ca²⁺]i increase kinetic_reading->analyze_data end End analyze_data->end

Caption: Experimental workflow for the intracellular calcium flux assay.

References

Technical Support Center: 18:0 Lyso-PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 Lyso-PE (1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Handling and Storage

Question: What are the proper storage and handling procedures for this compound powder and stock solutions?

Answer: Proper storage is critical to maintain the stability and integrity of this compound.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years.[1]

  • Stock Solutions: Once dissolved, it is recommended to make aliquots to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Storage Recommendations Summary

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 6 months[1][2]
In Solvent-20°CUp to 1 month[1][2]
Solubility Issues

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer: this compound can be challenging to dissolve. It is slightly soluble in chloroform.[3] For use in aqueous buffers or cell culture media, a stock solution in an organic solvent is typically prepared first.

Recommended Solubilization Protocol for Ethanol:

A common method for preparing a stock solution is to dissolve this compound in ethanol.[1][2]

  • Initial Dissolving: Add the desired volume of ethanol to the this compound powder.

  • Sonication & Warming: Use ultrasonication and warming to aid dissolution.

  • pH Adjustment: Adjust the pH to 4 with HCl and heat to 60°C for better solubility.[1][2]

This protocol can achieve a concentration of up to 2 mg/mL (4.15 mM) in ethanol.[1][2]

Experimental Workflow for Solubilization

G cluster_prep This compound Solubilization a Weigh this compound Powder b Add Ethanol a->b c Ultrasonicate & Warm b->c d Adjust pH to 4 with HCl c->d e Heat to 60°C d->e f Vortex to Mix e->f g Sterile Filter (if for cell culture) f->g h Aliquot and Store g->h

Workflow for preparing this compound stock solution.
Inconsistent Experimental Results

Question: My experimental results with this compound are inconsistent. What are the potential causes?

Answer: Inconsistent results can stem from several factors, including reagent stability, preparation, and the experimental system itself.

  • Degradation: As a lysophospholipid, this compound can degrade. Ensure it has been stored correctly and is within its stability period.[1][4] Repeated freeze-thaw cycles of stock solutions can lead to degradation and should be avoided by preparing aliquots.[2]

  • Isomerization: The product may contain a mixture of the 1-acyl and 2-acyl isomers, which could have different biological activities.[3] Check the certificate of analysis for the purity and isomer ratio.

  • Aggregation: Lysophospholipids can form micelles in aqueous solutions, which may affect their availability and activity.[5] The critical micelle concentration (CMC) is an important parameter to consider, though it is not always readily available. Working at concentrations below the CMC may yield more consistent results.

  • Cell Line Specificity: The biological effects of this compound can be cell-type specific. For example, it induces an increase in intracellular calcium ([Ca2+]i) in SK-OV3 and PC-12 cells, but not in MDA-MB-231 cells.[1][2]

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., ethanol) may have its own effects on the cells. Always include a vehicle control in your experiments.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Results check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_prep Review Solubilization Protocol (sonication, warming, pH) check_storage->check_prep [Good] end_storage Replace Reagent check_storage->end_storage [Bad] check_cell Confirm Cell Line Responsiveness check_prep->check_cell [Good] end_prep Optimize Solubilization check_prep->end_prep [Bad] check_controls Assess Vehicle Control check_cell->check_controls [Good] end_cell Use Responsive Cell Line check_cell->end_cell [Bad] end_controls Adjust Vehicle Concentration check_controls->end_controls [Bad]

A logical approach to troubleshooting inconsistent results.
Mass Spectrometry Analysis

Question: I am having issues with the quantification of this compound by LC-MS/MS. What are some common pitfalls?

Answer: Quantitative analysis of lysophospholipids by mass spectrometry can be complex. Here are some common issues and solutions:

  • Poor Ionization: this compound can be detected in both positive and negative ionization modes. Negative mode is often preferred for phosphatidylethanolamine (PE) species.[6]

  • Lack of Appropriate Internal Standard: Accurate quantification requires a suitable internal standard. An odd-chain or isotopically labeled lyso-PE is ideal. For example, 17:0 Lyso-PE can be used as an internal standard for the quantification of various PE and Lyso-PE species.[6]

  • In-source Fragmentation: Lysophospholipids can be prone to fragmentation in the ion source, leading to an underestimation of the precursor ion. Optimization of source parameters is crucial.

  • Matrix Effects: Biological samples can cause ion suppression or enhancement. A robust sample preparation method, such as liquid-liquid extraction, is necessary to minimize these effects.[7]

Recommended LC-MS/MS Parameters for Lyso-PE Quantification

ParameterRecommendation
Ionization ModeNegative Electrospray Ionization (ESI)[6]
MS/MS TechniqueSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[7]
Internal StandardOdd-chain or stable isotope-labeled Lyso-PE (e.g., 17:0 Lyso-PE)[6]
Sample PreparationLiquid-liquid extraction[7]

A UPLC ESI-MS/MS method has been developed that can accurately quantify this compound down to 5 fmol.[6]

Biological Activity and Signaling

Question: What is the known signaling pathway for this compound?

Answer: this compound is a bioactive lysophospholipid.[8] One of its known effects is the induction of an increase in intracellular calcium ([Ca2+]i).[1][2] In PC-12 neuronal cells, this effect is mediated through the lysophosphatidic acid receptor 1 (LPA1).[2][3] In plants, this compound is involved in delaying senescence by potentially inhibiting phospholipase Dα (PLDα) and attenuating ethylene-mediated responses.[9]

Signaling Pathway of this compound in PC-12 Cells

G LPE This compound LPA1 LPA1 Receptor LPE->LPA1 Binds to PLC Phospholipase C (PLC) LPA1->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces

Proposed signaling of this compound via LPA1 in neuronal cells.[2][3]

References

improving the stability of 18:0 lyso-PE solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:0 lysophosphatidylethanolamine (18:0 lyso-PE; 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a lysophospholipid, a class of lipids involved in cell signaling.[1][2][3] It is characterized by a glycerol backbone, a stearoyl fatty acid at the sn-1 position, and a phosphoethanolamine head group.[3] It is commonly used in research to study cellular processes such as intracellular calcium mobilization.[1][4] In some cell types, like PC-12 neuronal cells, it has been shown to increase intracellular calcium levels ([Ca2+]i) by acting on the LPA1 receptor.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid powder should be kept at -20°C.[1] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]

Q3: What is the best solvent for dissolving this compound?

A3: this compound is a hydrophobic molecule and is practically insoluble in water.[3] While slightly soluble in chloroform, a common solvent for reconstitution is ethanol.[1] A specific protocol for dissolving this compound in ethanol involves ultrasonication and warming.[1] For certain applications, adjusting the pH to 4 with HCl and heating to 60°C may be necessary to achieve a concentration of 2 mg/mL.[1]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • Visible particulate matter or cloudiness in the solution after attempting to dissolve the powder.

  • Inconsistent experimental results, potentially due to inaccurate concentration.

Possible Causes:

  • Inappropriate solvent: this compound has limited solubility in aqueous solutions.

  • Insufficient energy input: The lipid may require more than simple vortexing to fully dissolve.

  • Low temperature: Dissolution may be less efficient at room temperature.

Solutions:

  • Solvent Selection: Use a suitable organic solvent such as ethanol.

  • Energy Application: Employ ultrasonication to break up lipid aggregates and facilitate dissolution.

  • Temperature Adjustment: Gently warm the solution. For ethanol, heating to 60°C can improve solubility.[1]

  • pH Adjustment: In some cases, acidifying the ethanol solvent to pH 4 with HCl can aid in solubilization.[1]

Issue 2: Solution Instability and Degradation

Symptoms:

  • Appearance of precipitate or cloudiness in a previously clear solution over time.

  • Loss of biological activity in experiments.

  • Inconsistent analytical results (e.g., in chromatography).

Possible Causes:

  • Hydrolysis: The primary degradation pathway for phospholipids is hydrolysis, which can cleave the fatty acid chain, resulting in free fatty acids and glycerophosphoethanolamine.[5] This can be catalyzed by acidic or basic conditions.

  • Aggregation: Lysophospholipids can form micelles or other aggregates in aqueous solutions, which may precipitate over time.

  • Oxidation: Although less common for saturated lipids like this compound compared to unsaturated counterparts, oxidation can still occur over long periods or in the presence of contaminants.

  • Improper Storage: Frequent freeze-thaw cycles can accelerate degradation.[1]

Solutions:

  • pH Control: Maintain a neutral pH for your stock solutions unless the experimental protocol requires otherwise.

  • Aliquotting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]

  • Inert Gas: For long-term storage of the solid and solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Purity of Solvents: Use high-purity, anhydrous solvents to minimize water content and potential for hydrolysis.

  • Analytical Monitoring: If stability is a critical concern, analytical techniques like UPLC-MS can be used to monitor the integrity of the this compound and detect degradation products.[5]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Appearance Solid, white to off-white powder[1]
Solubility in Water Practically insoluble[3]
Solubility in Chloroform Slightly soluble
Recommended Solvent Ethanol[1]
Solubilization Protocol (Ethanol) 2 mg/mL with ultrasonication, warming, and pH 4 adjustment with HCl and heat to 60°C[1]
Powder Storage -20°C[1]
Solution Storage (-80°C) Up to 6 months[1]
Solution Storage (-20°C) Up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Ultrasonic bath

  • Heating block or water bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 1 mM solution, you will need approximately 0.482 mg.

  • Add the appropriate volume of anhydrous ethanol to the tube.

  • Vortex the tube briefly to suspend the powder.

  • Place the tube in an ultrasonic bath for 10-15 minutes.

  • Gently warm the solution to 37°C for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If necessary, repeat ultrasonication and warming until the powder is fully dissolved.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.

Signaling Pathway and Experimental Workflow

This compound Induced Calcium Signaling Pathway

This compound has been shown to induce an increase in intracellular calcium concentration in certain cell types, such as PC-12 neuronal cells.[1][4] This signaling is mediated through the G protein-coupled receptor LPA1.[4] Upon binding of this compound to LPA1, a cascade of intracellular events is initiated, leading to the release of calcium from intracellular stores.

LysoPE_Signaling LysoPE This compound LPA1 LPA1 Receptor LysoPE->LPA1 Binds G_protein Gq/11 Protein LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens channel Cellular_response Cellular Response Ca_release->Cellular_response Initiates

Caption: this compound signaling pathway leading to intracellular calcium release.

Experimental Workflow: Assessing this compound Stability

This workflow outlines a general procedure for evaluating the stability of your this compound solution over time.

Stability_Workflow start Prepare fresh this compound solution aliquot Aliquot solution into multiple tubes start->aliquot storage Store aliquots under desired conditions (e.g., -20°C, 4°C, RT) aliquot->storage timepoint At each time point (e.g., 0, 1, 7, 30 days) storage->timepoint analysis Analyze one aliquot timepoint->analysis visual Visual Inspection (Clarity, Precipitate) analysis->visual analytical Analytical Chemistry (e.g., UPLC-MS) analysis->analytical bioassay Biological Assay (e.g., Calcium flux) analysis->bioassay data Compare results to Time 0 visual->data analytical->data bioassay->data end Determine stability profile data->end

References

Technical Support Center: Managing 18:0 Lyso-PE Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:0 Lyso-PE (1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the cytotoxicity of this lysophospholipid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound is a lysophospholipid, a class of lipids that can act as signaling molecules. Its cytotoxic effects are thought to arise from its ability to disrupt cell membrane integrity due to its detergent-like properties, leading to increased membrane permeability. Additionally, it can induce an increase in intracellular calcium concentrations, which can trigger various downstream signaling pathways leading to apoptosis, or programmed cell death.

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

Q3: How should I prepare and handle this compound to minimize experimental variability?

A3: Proper preparation and handling are critical for obtaining reproducible results. This compound is typically soluble in organic solvents like ethanol or DMSO. Prepare a high-concentration stock solution in an appropriate solvent and then dilute it into your cell culture medium. It is important to ensure that the final solvent concentration in your culture is non-toxic to the cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. To avoid precipitation, it is recommended to add the diluted this compound to pre-warmed media and mix gently.

Q4: What are the appropriate negative and positive controls for a cytotoxicity experiment with this compound?

A4:

  • Negative Control: Cells cultured in medium containing the same final concentration of the vehicle (e.g., DMSO or ethanol) used to dissolve the this compound.

  • Positive Control: A known cytotoxic agent for your cell line (e.g., staurosporine for apoptosis induction or a high concentration of a detergent like Triton X-100 for necrosis). This ensures that your cytotoxicity assay is working correctly.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High background cytotoxicity in vehicle control.
  • Possible Cause: The solvent concentration is too high and is toxic to the cells.

  • Troubleshooting Steps:

    • Determine the maximum non-toxic concentration of your solvent (e.g., DMSO, ethanol) for your specific cell line by performing a dose-response experiment with the solvent alone.

    • Ensure the final solvent concentration in all experimental wells, including the this compound treated wells, does not exceed this determined non-toxic concentration.

Issue 2: Inconsistent or not reproducible cytotoxicity results.
  • Possible Cause 1: Precipitation of this compound in the culture medium. Lysophospholipids can be difficult to keep in solution, especially at higher concentrations.

  • Troubleshooting Steps:

    • Visually inspect your culture medium for any signs of precipitation after adding this compound.

    • Prepare fresh dilutions of this compound for each experiment.

    • Add the diluted this compound to pre-warmed (37°C) culture medium and mix gently but thoroughly.

    • Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve the solubility of this compound. A common starting point is a 1:1 molar ratio of Lyso-PE to BSA.

  • Possible Cause 2: Variability in cell seeding density.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a consistent and optimized cell seeding density for all experiments.

Issue 3: No significant cytotoxicity observed even at high concentrations.
  • Possible Cause 1: The cell line is resistant to this compound-induced cytotoxicity.

  • Troubleshooting Steps:

    • Confirm the expected sensitivity of your cell line from literature if available.

    • Increase the incubation time with this compound.

    • Consider using a different, more sensitive cell line if appropriate for your research question.

  • Possible Cause 2: Degradation of this compound.

  • Troubleshooting Steps:

    • Store the this compound stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.

    • Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Due to a lack of specific published IC50 values for this compound in common research cell lines, it is imperative to perform dose-response studies to determine the cytotoxic concentrations for your specific experimental system. The following table provides a template for summarizing your findings.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., HeLae.g., MTTe.g., 24Enter your datae.g., Vehicle: 0.1% DMSO
e.g., HEK293e.g., LDHe.g., 48Enter your datae.g., Solubilized with BSA
e.g., Jurkate.g., Apoptosis (Annexin V)e.g., 12Enter your data

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (HeLa, HEK293, Jurkat) Seeding 3. Seed Cells in 96-well plate Cell_Culture->Seeding LysoPE_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat with this compound (Dose-response) LysoPE_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 24, 48h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis 6. Data Analysis (IC50 Calculation) MTT->Data_Analysis LDH->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Inconsistent Cytotoxicity Results Check_Precipitation Visually inspect medium for precipitation? Start->Check_Precipitation Precipitation_Yes Yes Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Check_Precipitation->Precipitation_No No Troubleshoot_Solubility Troubleshoot Solubility: - Prepare fresh solutions - Pre-warm media - Use carrier protein (BSA) Precipitation_Yes->Troubleshoot_Solubility Check_Vehicle_Control High cytotoxicity in vehicle control? Precipitation_No->Check_Vehicle_Control End Consistent Results Troubleshoot_Solubility->End Vehicle_Yes Yes Check_Vehicle_Control->Vehicle_Yes Yes Vehicle_No No Check_Vehicle_Control->Vehicle_No No Troubleshoot_Solvent Optimize Solvent Concentration: - Perform solvent toxicity test - Lower final concentration Vehicle_Yes->Troubleshoot_Solvent Check_Cell_Health Review Cell Culture Practices: - Consistent cell density - Aseptic technique - Cell passage number Vehicle_No->Check_Cell_Health Troubleshoot_Solvent->End Check_Cell_Health->End

Caption: A logical flowchart for troubleshooting inconsistent cytotoxicity results.

Technical Support Center: Interference in Assays Caused by 18:0 Lyso-PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference in your experiments caused by 18:0 lysophosphatidylethanolamine (18:0 lyso-PE), also known as stearoyl-lysophosphatidylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

A1: this compound is a lysophospholipid, a class of lipids that are important signaling molecules and intermediates in metabolic pathways. It is formed by the enzymatic hydrolysis of phosphatidylethanolamine (PE), a common component of cell membranes.[1] Your biological samples, such as plasma, serum, or cell lysates, will naturally contain this compound. Its concentration can vary depending on the physiological or pathological state of the sample source.

Q2: In which types of assays can this compound cause interference?

A2: While direct studies on this compound interference are limited, based on the behavior of similar lysophospholipids like lysophosphatidylcholine (LPC), interference is most likely to occur in:

  • Immunoassays (e.g., ELISA, RIA): Lysophospholipids can interfere with the formation of the antigen-antibody complex.[2]

  • LC-MS/MS-based assays: this compound can contribute to "matrix effects," where other components in the sample suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[3]

  • Enzyme-based assays: Although less documented, high concentrations of lysophospholipids could potentially alter enzyme kinetics by interacting with the enzyme or substrate.

  • Cell-based assays: As a bioactive molecule, this compound can influence cell signaling pathways, which may interfere with the interpretation of assays measuring cellular responses.[4]

Q3: What is the likely mechanism of interference in immunoassays?

A3: The interference of lysophospholipids in immunoassays is often attributed to their detergent-like properties. They can interfere with the binding of the antigen to the antibody, potentially leading to inaccurate results.[2] For instance, in hormone radioimmunoassays, lysophosphatidylcholine (LPC) has been shown to cause a significant overestimation of hormone concentrations.[2]

Troubleshooting Guides

Issue 1: Inaccurate Results in Immunoassays (ELISA, RIA)

Symptoms:

  • Higher than expected analyte concentrations (overestimation).

  • Poor reproducibility between sample dilutions.

  • High background signal.

Potential Cause: Interference from this compound and other lysophospholipids affecting the antigen-antibody interaction.

Troubleshooting Steps:

  • Sample Dilution:

    • Protocol: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and re-run the assay. If interference is present, the calculated analyte concentration may not be linear across the dilution series.

    • Expected Outcome: At higher dilutions, the concentration of interfering substances like this compound is reduced, potentially yielding more accurate results.

  • Addition of Albumin:

    • Protocol: Based on studies with the similar molecule LPC, adding albumin to the assay buffer can mitigate interference.[2] Prepare a stock solution of bovine serum albumin (BSA) and add it to your samples or assay buffer to achieve a final concentration that is equimolar to the estimated concentration of lysophospholipids.

    • Rationale: Albumin can bind to lysophospholipids, preventing them from interfering with the immunoassay components.

  • Addition of Cholesterol:

    • Protocol: Incorporating cholesterol into the assay system has been shown to reduce interference from LPC by about 50%.[2] Prepare a stock solution of cholesterol and add it to your samples.

    • Rationale: Cholesterol may interact with lysophospholipids, reducing their effective concentration and their ability to interfere.

Quantitative Data on LPC Interference in Hormone Immunoassays (as an analogue for this compound):

HormoneLPC Concentration (µmol/L)Overestimation (%)
Progesterone10029
Cortisol14035
Progesterone14030
Aldosterone14027
Data adapted from a study on lysophosphatidylcholine (LPC) interference, which is expected to be mechanistically similar to this compound interference.[2]
Issue 2: Suspected Matrix Effects in LC-MS/MS Assays

Symptoms:

  • Poor reproducibility of analyte signal in biological samples compared to standards in a clean solvent.

  • Ion suppression or enhancement.

Potential Cause: Co-eluting substances, including this compound, in the sample matrix are affecting the ionization of the target analyte.

Troubleshooting Steps:

  • Sample Preparation and Extraction:

    • Protocol: Employ a robust lipid extraction method to separate your analyte from interfering lipids. A modified Bligh-Dyer extraction or a simple methanol extraction can be effective for separating different classes of lipids.[5][6]

    • Rationale: Improving the purity of the sample injected into the LC-MS/MS system will reduce matrix effects.

  • Chromatographic Separation:

    • Protocol: Optimize your liquid chromatography method to achieve better separation of the analyte from this compound. This can involve trying different columns (e.g., C18, HILIC) or adjusting the mobile phase gradient.[7]

    • Rationale: If the analyte and interfering substance elute at different times, the matrix effect can be minimized.

  • Use of an Internal Standard:

    • Protocol: Utilize a stable isotope-labeled internal standard that is structurally similar to your analyte. The internal standard should be added to the sample before extraction.

    • Rationale: A good internal standard will experience similar matrix effects as the analyte, allowing for more accurate quantification.

Experimental Protocols & Methodologies

Protocol 1: Method for Lipid Extraction from Blood Samples

This method is a simple and efficient way to extract lysophospholipids and phospholipids from plasma or serum.[5]

  • Materials:

    • Methanol (MeOH)

    • Internal standards (e.g., 12:0 LPC for choline-containing lipids, 14:0 LPA and 17:0 Cer for negatively charged lipids)

    • Siliconized or glass tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • For choline-containing lipids, add 2 µl of plasma or serum to 1 ml of MeOH containing 100 pmol of 12:0 LPC as an internal standard.

    • For negatively charged lipids, add 10 µl of plasma or serum to 150 µl of MeOH with 10 pmol of 14:0 LPA and 5 pmol of 17:0 Cer as internal standards.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at room temperature.

    • The supernatant can be directly used for MS analysis.

Visualizations

Interference_Mitigation_Workflow Workflow for Mitigating this compound Interference in Immunoassays start Inaccurate Immunoassay Results (e.g., Overestimation) dilution Perform Serial Dilution of Sample start->dilution check_linearity Check for Linearity dilution->check_linearity add_albumin Add Albumin to Assay Buffer check_linearity->add_albumin Non-linear end Accurate Results check_linearity->end Linear re_run Re-run Assay add_albumin->re_run add_cholesterol Add Cholesterol to Assay add_cholesterol->re_run re_run->end

Caption: Workflow for troubleshooting immunoassay interference.

Signaling_Pathway_Interference Potential Interference of this compound in Cell-Based Assays lyso_pe Exogenous this compound (in sample) receptor Cell Surface Receptors lyso_pe->receptor signaling Intracellular Signaling Cascades (e.g., MAPK, Calcium) receptor->signaling cellular_response Measured Cellular Response (e.g., Proliferation, Cytokine Release) signaling->cellular_response interference Interference with Assay Readout cellular_response->interference

References

Technical Support Center: Best Practices for Working with Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive best practices, troubleshooting advice, and detailed protocols for working with lysophospholipids (LPLs).

Frequently Asked Questions (FAQs)

Q1: How should I properly store lysophospholipids?

A1: Proper storage is critical to prevent degradation through hydrolysis and oxidation.[1][2][3][4][5]

  • Powders: Saturated LPLs are relatively stable as powders and should be stored in a glass container with a Teflon-lined closure at -20°C or below.[2][3][4] Before opening, always allow the container to warm to room temperature to prevent moisture condensation.[2][4] Unsaturated LPLs are highly hygroscopic and prone to oxidation; it is strongly recommended to dissolve them in a suitable organic solvent for storage rather than keeping them as powders.[2][3][4]

  • Organic Solutions: Store LPLs dissolved in an organic solvent in a glass vial with a Teflon-lined cap at -20°C or below.[2][3][4] Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[2][3][4] Storage below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[4]

  • Aqueous Suspensions: Long-term storage of LPLs in aqueous solutions is not recommended as it promotes hydrolysis.[2][3][4]

Q2: What materials should I avoid when handling lysophospholipids?

A2:

  • Plastics: Never store or transfer LPLs in organic solvents using plastic containers (e.g., polystyrene, polyethylene, polypropylene) or plastic pipette tips.[2][3][4] Plasticizers and other impurities can leach into the solvent, contaminating your sample.[2][3] Use only glass, stainless steel, or Teflon equipment for handling organic solutions of lipids.[2][3]

  • Parafilm: Do not use Parafilm to seal vials containing organic solvents.[2][3]

Q3: My lysophospholipid won't dissolve. What should I do?

A3: Lysophospholipid solubility varies greatly depending on the headgroup and acyl chain. Some LPLs, like lysophosphatidylethanolamine (LPE), have poor water solubility.[6] Solubility can be enhanced by forming combinations with other more soluble LPLs like lysophosphatidylcholine (LPC) and lysophosphatidylinositol (LPI).[6] For experimental use, dissolving in an appropriate organic solvent like methanol or chloroform is the standard approach before preparing aqueous dispersions, often with the aid of a carrier protein like fatty-acid-free BSA.

Troubleshooting Guides

Sample Preparation & Extraction

Q: My measured lysophosphatidic acid (LPA) levels are highly variable and unexpectedly high in plasma/serum samples. What is the cause?

A: This is a common issue often caused by the enzymatic generation of LPA ex vivo after sample collection.[7]

  • Possible Cause: The enzyme autotaxin (a lysophospholipase D) present in plasma and serum can convert lysophosphatidylcholine (LPC) into LPA, artificially inflating levels.[7][8] This activity continues even at room temperature.[7]

  • Solution: Process blood samples immediately after collection. Plasma should be prepared by centrifuging whole blood collected in EDTA-containing tubes.[9] Aliquot samples into siliconized tubes and freeze them at -80°C immediately.[9] Minimize freeze-thaw cycles.

Q: I have poor recovery of certain lysophospholipids (e.g., LPA, LPI) during extraction. How can I improve this?

A: Standard lipid extraction methods like the original Bligh and Dyer protocol are often inefficient for more hydrophilic LPLs.[9]

  • Possible Cause: The polar nature of some LPLs causes them to partition into the aqueous phase instead of the organic phase during liquid-liquid extraction.

  • Solution 1 (Acidification): Acidifying the extraction mixture (e.g., with HCl or citric acid) can neutralize the negative charge on species like LPA, making them less polar and improving their recovery in the organic phase.[9][10] Caution: Strong acidic conditions can cause chemical hydrolysis of other phospholipids, artificially generating LPLs.[7][10] Using a milder acid like citric acid may mitigate this risk.[9]

  • Solution 2 (Alternative Solvents): A single-phase extraction using only methanol has been shown to be a simple and effective method for extracting a broad range of LPLs and phospholipids from plasma or serum.[9][11] Butanol-based extraction methods have also been used effectively for LPA and S1P.[9][10]

G

Analysis (Mass Spectrometry)

Q: I am seeing a signal for LPA in my mass spectrometer, but I'm not sure if it's real. Could it be an artifact?

A: Yes, this is a significant challenge. LPA can be artificially generated in the mass spectrometer's ion source.

  • Possible Cause (In-Source Fragmentation): Other lysophospholipids, particularly lysophosphatidylserine (LPS), can fragment within the ion source and generate an LPA signal, leading to over-quantification.[7][10]

  • Solution: Implement liquid chromatography (LC) separation prior to mass spectrometry (MS/MS).[10] Chromatographic separation will resolve different LPL classes before they enter the mass spectrometer, ensuring that the signal detected at a specific retention time truly corresponds to the analyte of interest.[7][10]

Q: My signal intensity is low and inconsistent for certain LPLs. What could be wrong?

A: This could be due to ion suppression or interaction with LC hardware.

  • Possible Cause 1 (Ion Suppression): High concentrations of other lipids (like PC and PE) can suppress the ionization of low-abundance LPLs in the MS source.[12]

  • Solution 1: Use solid-phase extraction (SPE) cleanup steps to remove interfering phospholipids before analysis.[12][13] HybridSPE columns that use Lewis acid-base chemistry to retain phospholipids are effective for this purpose.[12]

  • Possible Cause 2 (Hardware Interaction): Phosphorylated lipids can interact with stainless steel components in the HPLC/LC system, leading to poor peak shape and reduced recovery.[14]

  • Solution 2: Use a bio-inert LC system with components designed to minimize these interactions.[14]

Experimental Protocols

Protocol 1: Simple Methanol Extraction for LPLs and PLs from Plasma/Serum

This method is extremely simple and effective for a broad range of lysophospholipids.[9][11]

Materials:

  • Plasma or serum, stored at -80°C

  • Methanol (MeOH), HPLC grade

  • Internal standards (e.g., 14:0 LPA, 17:0 Cer) dissolved in MeOH

  • Siliconized microcentrifuge tubes[9]

Methodology:

  • Prepare a stock solution of internal standards in methanol.

  • In a siliconized microcentrifuge tube, add 150 µL of methanol containing the internal standards (e.g., 10 pmol of 14:0 LPA and 5 pmol of 17:0 Cer).[9]

  • Add 10 µL of plasma or serum to the tube.

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate on ice for 10 minutes to allow proteins to precipitate.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.[9][11]

  • Carefully collect the supernatant (~120 µL) and transfer it to an autosampler vial for LC-MS/MS analysis.[9][11]

Protocol 2: Modified Acidified Bligh & Dyer Extraction for LPA

This method is optimized for the recovery of acidic lysophospholipids like LPA.[9]

Materials:

  • Plasma or serum

  • Methanol (MeOH), Chloroform (CHCl₃), HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • Internal standard (e.g., 17:0 LPA)

  • Glass test tubes with Teflon-lined caps

Methodology:

  • To a glass tube, add 100 µL of plasma or serum.

  • Add 200 µL of MeOH containing the internal standard.

  • Add 100 µL of CHCl₃.

  • Vortex thoroughly.

  • Add 100 µL of CHCl₃ and 100 µL of 0.1 M HCl.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1,750 x g for 10 minutes at 10°C to separate the phases.[9]

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid film in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[9]

G

Lysophospholipid Signaling Pathways

Lysophospholipids such as Lysophosphatidic Acid (LPA) are potent signaling molecules that act through specific G protein-coupled receptors (GPCRs).[15] LPA signaling is involved in a vast array of cellular processes, including proliferation, migration, and survival.[16] The six known LPA receptors (LPA₁-LPA₆) couple to different G proteins (Gαᵢ, Gαᵩ, Gαₛ, and Gα₁₂⁄₁₃) to initiate diverse downstream signaling cascades.[15]

G

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Methods for Lysophospholipids

The choice of extraction method significantly impacts the recovery of different lipid classes. While no single method is perfect for all LPLs, some show broader applicability.

Extraction MethodKey FeaturesBest ForPotential IssuesReference
Methanol-Only Single solvent, single centrifugation step. Very simple and fast.Broad and reproducible extraction of major LPLs (LPA, LPC, LPE, etc.) and PLs from blood samples.May not be as exhaustive as multi-step methods for tissue samples.[9][11]
Modified Folch (Bligh & Dyer) Two-phase (chloroform/methanol/water) liquid-liquid extraction.Traditional method for general phospholipids. Can be modified for LPLs.Poor recovery of hydrophilic LPLs without modification.[9][9][17]
Acidified Folch Modified Folch with added acid (e.g., HCl, citric acid).Enhancing recovery of acidic LPLs like LPA and LPI.Risk of acid-catalyzed hydrolysis of other lipids, creating artificial LPLs.[7][10][9][10]
Butanol-Based Uses 1-butanol for extraction, often with acidification.Optimized for LPA and S1P extraction.Butanol is more difficult to evaporate than chloroform/methanol.[9][10][9][10]
MTBE/Methanol A modified Folch method using methyl-tert-butyl ether.Shown to be effective for extracting a high number of both PL and LPL species from plasma.Requires careful phase separation.[17]

References

Validation & Comparative

A Comparative Analysis of 18:0 Lyso-PE and Other Key Lysophospholipids in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different lysophospholipids is critical for identifying novel therapeutic targets. This guide provides an objective comparison of 18:0 lysophosphatidylethanolamine (18:0 lyso-PE) with other prominent lysophospholipids, including lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), supported by experimental data and detailed methodologies.

Lysophospholipids (LPLs) are a class of bioactive lipid mediators that play crucial roles in a wide array of physiological and pathological processes. These molecules, characterized by a single acyl chain, act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), thereby influencing cellular functions such as proliferation, migration, survival, and inflammation.[1][2] Among the myriad of LPLs, this compound, a saturated lysophosphatidylethanolamine, has garnered interest for its distinct biological activities compared to other well-studied LPLs like LPA and S1P.

Structural and Functional Overview

Lysophospholipids are derived from membrane phospholipids through the action of phospholipases.[3] this compound, also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, possesses a saturated 18-carbon stearoyl chain at the sn-1 position.[3] This structural feature significantly influences its receptor binding and downstream signaling, distinguishing its effects from unsaturated LPE species (e.g., 18:1 lyso-PE) and other LPLs with different head groups, such as LPA and S1P.

Comparative Performance in Key Cellular Processes

The biological effects of lysophospholipids are highly dependent on the specific acyl chain and head group, as well as the cellular context and receptor expression profile.

Cell Proliferation

Experimental evidence suggests that the proliferative effects of this compound can vary significantly depending on the cell type and in comparison to other LPLs. While some studies have shown that this compound can stimulate cell proliferation, its potency is often reported to be less than that of LPA.

For instance, in pre-osteoblast MC3T3-E1 cells, this compound was found to stimulate cell proliferation.[4] However, in MDA-MB-231 human breast cancer cells, lysophosphatidylethanolamine (LPE) in general induced a less significant proliferative response compared to LPA.[5]

LysophospholipidCell LineAssayConcentrationResult (Compared to Control)Citation
This compound MC3T3-E1Cell Counting20 µMSignificant increase in cell number[4]
18:1 LPE MDA-MB-231MTT Assay0-100 µMLess significant increase than LPA[6]
LPA (18:1) MDA-MB-231MTT Assay0-100 µMSignificant, dose-dependent increase[6]
S1P Breast Cancer CellsProliferation AssayIncreasing concentrationsDose-dependent increase[2]
Cell Migration

The migratory responses induced by this compound also exhibit cell-type specificity and differ from those elicited by LPA and S1P. In wound healing assays using MDA-MB-231 breast cancer cells, LPA induced a significant increase in cell migration, whereas LPE (18:1) did not show a significant effect.[5]

LysophospholipidCell LineAssayTime PointResult (Compared to Control)Citation
LPE (18:1) MDA-MB-231Wound Healing24 hrNo significant increase[5]
LPA (18:1) MDA-MB-231Wound Healing24 hrSignificant increase[5]
Apoptosis

The role of lysophospholipids in apoptosis is complex, with some promoting cell survival and others inducing cell death depending on the context. While extensive quantitative data directly comparing this compound with LPA and S1P on apoptosis is limited, studies on related LPLs provide some insights. For example, lysophosphatidylcholine (LPC), a precursor to LPA, can induce apoptosis in a concentration-dependent manner in various cell types.[1]

Signaling Pathways

The distinct biological effects of this compound, LPA, and S1P are rooted in their differential activation of specific GPCRs and downstream signaling cascades.

This compound Signaling

This compound has been shown to signal through G i/o-coupled GPCRs, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4] Notably, unlike unsaturated LPE species such as 16:0 and 18:1 LPE, this compound does not typically induce an increase in intracellular calcium ([Ca²⁺]i) in several cell types, including pre-osteoblast and MDA-MB-231 cells.[4][6] This suggests a divergence in the signaling pathways activated by saturated versus unsaturated LPEs.

G_i_o_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 18_0_lyso_PE This compound GPCR G i/o-coupled GPCR 18_0_lyso_PE->GPCR Binds G_protein Gαi/o (inactive) Gβγ GPCR->G_protein Activates G_protein_active Gαi/o (active) Gβγ G_protein->G_protein_active GDP/GTP Exchange MEK MEK G_protein_active->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

This compound G i/o-coupled signaling pathway.
LPA Signaling

LPA signals through at least six distinct GPCRs (LPA₁₋₆), which couple to various G proteins (Gᵢ/ₒ, Gᵩ, G₁₂/₁₃) to activate a wide range of downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Rho.[7] This diversity in receptor coupling accounts for the pleiotropic effects of LPA on cell proliferation, migration, and survival.

LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA_R LPA Receptors (LPA 1-6) LPA->LPA_R G_proteins Gq, Gi, G12/13 LPA_R->G_proteins PLC PLC G_proteins->PLC PI3K PI3K G_proteins->PI3K Rho Rho G_proteins->Rho Cellular_Responses Proliferation, Migration, Survival PLC->Cellular_Responses PI3K->Cellular_Responses Rho->Cellular_Responses

Simplified LPA signaling pathways.
S1P Signaling

S1P exerts its effects through five specific GPCRs (S1P₁₋₅), which also couple to a variety of G proteins to regulate cellular processes.[8] S1P signaling is particularly well-known for its role in lymphocyte trafficking, angiogenesis, and inflammation.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1P_R S1P Receptors (S1P 1-5) S1P->S1P_R G_proteins Gi, Gq, G12/13 S1P_R->G_proteins PI3K_Akt PI3K/Akt G_proteins->PI3K_Akt Ras_ERK Ras/ERK G_proteins->Ras_ERK PLC PLC G_proteins->PLC Cellular_Responses Survival, Trafficking, Angiogenesis PI3K_Akt->Cellular_Responses Ras_ERK->Cellular_Responses PLC->Cellular_Responses MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_LPL 2. Add lysophospholipid (e.g., this compound, LPA) Seed_Cells->Add_LPL Incubate 3. Incubate for desired time Add_LPL->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Measure 7. Measure absorbance (570 nm) Solubilize->Measure Scratch_Assay_Workflow Create_Monolayer 1. Grow cells to a confluent monolayer Create_Scratch 2. Create a 'scratch' with a pipette tip Create_Monolayer->Create_Scratch Add_LPL 3. Add medium with lysophospholipid Create_Scratch->Add_LPL Image_Initial 4. Image the scratch (t=0) Add_LPL->Image_Initial Incubate 5. Incubate and image at time intervals Image_Initial->Incubate Analyze 6. Measure the change in scratch area Incubate->Analyze

References

A Comparative Guide to 18:0 Lyso-PE and LPA in Calcium Signaling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of lipid signaling pathways is paramount. This guide provides an objective comparison of two key lysophospholipids, 18:0 lysophosphatidylethanolamine (18:0 lyso-PE) and lysophosphatidic acid (LPA), focusing on their roles in intracellular calcium signaling. This comparison is supported by experimental data to aid in the selection of appropriate tools for research and therapeutic development.

Performance Comparison: this compound vs. LPA in Calcium Mobilization

Both this compound and LPA are capable of inducing an increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in numerous cellular processes. However, their efficacy, receptor engagement, and signaling mechanisms can differ, often in a cell-type-specific manner.

FeatureThis compound (Stearoyl-LPE)LPA (Lysophosphatidic Acid)
Calcium Mobilization Induces transient increases in intracellular calcium in certain cell types like PC12 and SH-SY5Y neuroblastoma cells.[1][2] However, in other cells, such as pre-osteoblast MC3T3-E1 cells, it does not trigger a calcium response.[3]A well-established and potent inducer of intracellular calcium mobilization across a wide variety of cell types.[4][5][6]
Receptor(s) Primarily acts through LPA receptors, particularly LPA1, in some cell models like PC12 and SH-SY5Y cells.[1][2][7] There is also evidence for activity at other, potentially distinct, G protein-coupled receptors (GPCRs).[3]Acts through a family of at least six cognate GPCRs: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6.[4]
G Protein Coupling In cells where it elicits a calcium response, it appears to couple to pertussis toxin-sensitive Gi/o proteins.[1][7] In some cell types where it does not induce calcium signaling, it has been shown to couple to Gi/o for other cellular responses like proliferation.[3]Couples to multiple G protein families, including Gq/11, Gi/o, and G12/13, depending on the receptor subtype and cell context.[4][8] Gq/11 and Gi/o are the primary mediators of LPA-induced calcium release.
Downstream Signaling Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent calcium release from intracellular stores via IP3 receptors.[1][7]Activates PLC through Gq/11 or the βγ subunits of Gi/o, leading to IP3 production and calcium release from the endoplasmic reticulum.[1][4]

Signaling Pathways

The signaling cascades initiated by this compound and LPA, while both culminating in calcium mobilization, can involve different initial receptor and G protein engagement.

G cluster_0 This compound Signaling This compound This compound LPA1 Receptor LPA1 Receptor This compound->LPA1 Receptor Gi/o Gi/o LPA1 Receptor->Gi/o PLC PLC Gi/o->PLC βγ IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+ Release Ca2+ Release ER->Ca2+ Release

Caption: this compound Calcium Signaling Pathway.

G cluster_1 LPA Signaling LPA LPA LPA Receptors (1-6) LPA Receptors (1-6) LPA->LPA Receptors (1-6) Gq/11 Gq/11 LPA Receptors (1-6)->Gq/11 Gi/o Gi/o LPA Receptors (1-6)->Gi/o G12/13 G12/13 LPA Receptors (1-6)->G12/13 PLC PLC Gq/11->PLC α Gi/o->PLC βγ RhoA RhoA G12/13->RhoA IP3 IP3 PLC->IP3 Other Responses Other Responses RhoA->Other Responses ER Endoplasmic Reticulum IP3->ER Ca2+ Release Ca2+ Release ER->Ca2+ Release

Caption: LPA Calcium Signaling Pathways.

Experimental Protocols

The following provides a generalized methodology for assessing and comparing the effects of this compound and LPA on intracellular calcium signaling.

1. Cell Culture and Preparation:

  • Cell Lines: Utilize cell lines known to express LPA receptors, such as SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, or C2C12 myoblasts.[1][2][5]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell line.

  • Plating: Seed cells onto black-walled, clear-bottom 96-well plates suitable for fluorescence measurements. Allow cells to adhere and grow to a confluent monolayer.

2. Calcium Assay using Fura-2 AM:

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate cells with the ratiometric calcium indicator Fura-2 AM in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: After incubation, wash the cells to remove excess dye.

  • Compound Preparation: Prepare stock solutions of this compound and LPA in a suitable solvent (e.g., fatty acid-free BSA in buffer). Prepare serial dilutions to generate a concentration-response curve.

3. Measurement of Intracellular Calcium:

  • Instrumentation: Use a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging of Fura-2. Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

  • Baseline Reading: Record the baseline fluorescence ratio (340/380 nm) for a period before adding the compounds.

  • Compound Addition: Add the different concentrations of this compound or LPA to the wells.

  • Data Acquisition: Continuously record the fluorescence ratio over time to monitor the change in intracellular calcium concentration. The response is typically rapid, peaking within seconds to minutes.

4. Data Analysis:

  • Ratio Calculation: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).

  • Normalization: Normalize the data to the baseline fluorescence ratio to determine the fold change or absolute change in [Ca2+]i.

  • Concentration-Response Curves: Plot the peak change in fluorescence ratio against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine parameters such as EC50 and maximal response.

G A Cell Seeding (96-well plate) B Fura-2 AM Loading A->B C Wash B->C D Baseline Fluorescence Measurement (Ex: 340/380nm, Em: 510nm) C->D E Add this compound or LPA D->E F Record Fluorescence Change Over Time E->F G Data Analysis (Ratio, Normalization, EC50) F->G

Caption: General Experimental Workflow.

Conclusion

Both this compound and LPA are valuable tools for studying lysophospholipid signaling. LPA is a well-characterized, broad-spectrum agonist for a family of receptors, making it a reliable positive control for calcium mobilization studies in a wide range of cellular systems. In contrast, this compound exhibits more cell-type-specific effects on calcium signaling, often acting through the LPA1 receptor. This specificity can be advantageous for dissecting the roles of individual LPA receptor subtypes or for investigating signaling pathways in cell types where this compound demonstrates distinct activity from other lysophospholipids. The choice between these two lipids will ultimately depend on the specific research question and the cellular context of the investigation.

References

A Comparative Guide to the Quantitative Analysis of 18:0 Lyso-PE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. This guide provides a detailed comparison of methodologies for the quantitative analysis of 18:0 lysophosphatidylethanolamine (18:0 lyso-PE), a key bioactive lipid, in various biological matrices. We will objectively compare the predominant liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with an alternative fluorescence-based method, supported by experimental data and detailed protocols.

Method Performance Comparison

The quantitative performance of analytical methods is critical for reliable and reproducible results. The following tables summarize the key performance metrics for the LC-MS/MS-based quantification of this compound as reported in the literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (UPLC-MS/MS)
**Linearity (R²) **> 0.9972[1]> 0.998> 0.99
Limit of Detection (LOD) 0.0010 pmol/µL (1.0 nmol/L)[1]0.001-0.015 pmol/µL[2]Not explicitly stated for this compound, but 5 fmol on column for general PE species[3]
Limit of Quantification (LOQ) 0.0020 pmol/µL (2.0 nmol/L)[1]0.002-0.031 pmol/µL[2]5 fmol on column for general PE species[3]
Precision (CV%) Intraday: 8.9%, Interday: 9.6%[1]Not explicitly statedNot explicitly stated
Recovery (%) 87.9% - 103.1%[1]> 91%[2]Not explicitly stated
Biological Matrix Serum[1]Plasma[2]In vitro, Cells[3]
Internal Standard Lyso-PE 15:0 (chemically synthesized)[1]Isotopically labelled internal standard[2]17:0/17:0 PE[3]

Alternative Method: Fluorescence-Based Quantification

An alternative, albeit less common and older, method involves the derivatization of the primary amine group of lyso-PE with fluorescamine, followed by separation using thin-layer chromatography (TLC) and quantification by fluorescence spectroscopy.[4][5]

Table 2: Comparison of LC-MS/MS and Fluorescence-Based Methods

FeatureLC-MS/MSFluorescence-Based (TLC)
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (relies on chromatographic separation and specific derivatization)
Sensitivity Very high (femtomole to picomole range)[1][3]High (picomole range)[4][5]
Throughput High (analysis time of minutes per sample)[6][7]Low (laborious and time-consuming)[4][5]
Multiplexing Can simultaneously quantify multiple lipid species[1][7]Limited to amine-containing lipids
Equipment Cost HighLow
Expertise Required HighModerate

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of this compound in Human Serum

This protocol is a representative example based on established methods for the sensitive quantification of lyso-PE species.[1][8]

1. Sample Preparation (Lipid Extraction)

  • To 20 µL of serum, add 10 µL of an internal standard solution (e.g., 15:0 lyso-PE in methanol).

  • Add 200 µL of methanol, vortex for 1 minute.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute.

  • Add 150 µL of water, vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. LC Separation

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) is commonly used.[1]

  • Mobile Phase A: 5 mmol/L aqueous ammonium acetate.[1]

  • Mobile Phase B: Isopropanol/Methanol mixture.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids.

  • Flow Rate: 200 µL/min.[1]

  • Column Temperature: 35°C.[1]

3. MS/MS Detection

  • Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for phosphatidylethanolamines.[3][9]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][7]

  • Transitions:

    • This compound: The precursor ion (Q1) would be the [M-H]⁻ ion, and the product ion (Q3) would be a characteristic fragment, such as the fatty acid anion or a fragment resulting from the neutral loss of the phosphoethanolamine headgroup.[7]

    • Internal Standard: A similar transition is monitored for the internal standard.

Alternative Experiment: Fluorescence-Based Quantification of Amine-Containing Lipids

This protocol is based on the fluorescamine derivatization method.[4][5]

1. Lipid Extraction

  • Perform a lipid extraction from the biological sample using a standard method like Bligh-Dyer.

2. Derivatization

  • React the dried lipid extract with a solution of fluorescamine in a suitable solvent (e.g., acetone) to label the primary amine group of lyso-PE.

3. Thin-Layer Chromatography (TLC)

  • Spot the derivatized lipid extract onto a silica TLC plate.

  • Develop the plate using a solvent system that effectively separates the different lipid classes.

4. Quantification

  • Scrape the fluorescent spot corresponding to the derivatized lyso-PE from the TLC plate.

  • Elute the compound from the silica with a suitable solvent.

  • Measure the fluorescence intensity using a fluorescence spectrophotometer.

  • Quantify the amount of lyso-PE by comparing the fluorescence to a standard curve prepared with known amounts of derivatized this compound.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS-based quantitative analysis of this compound.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) IS_Addition Internal Standard Spiking (e.g., 15:0 lyso-PE) Sample->IS_Addition Extraction Liquid-Liquid Extraction (e.g., MTBE) IS_Addition->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation UPLC/HPLC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (SRM/MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result (e.g., nmol/mL) Quantification->Result

Caption: Workflow for LC-MS/MS quantification of this compound.

References

A Comparative Guide to the Biological Effects of 18:0 Lyso-PE and 16:0 Lyso-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related lysophospholipids: 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) and 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 lyso-PE). Understanding the distinct effects imparted by the difference of just two carbons in their acyl chains is crucial for research and development in various fields, from oncology to plant biology.

Summary of Biological Effects

The length of the saturated acyl chain in lysophosphatidylethanolamines (lyso-PEs) dictates their biological function, leading to differential effects on intracellular signaling, cell behavior, and other physiological processes. While both are bioactive lipids, this compound and 16:0 lyso-PE can elicit distinct and sometimes opposing cellular responses.

Biological ProcessThis compound (Stearoyl)16:0 lyso-PE (Palmitoyl)Key References
Intracellular Calcium ([Ca2+]i) Mobilization Induces [Ca2+]i increase in SK-OV3 and PC-12 cells; no effect in MDA-MB-231 cells.[1]Induces [Ca2+]i increase in SKOV3 and MDA-MB-231 cells.[2][1]
Cancer Cell Migration & Invasion Less or no significant effect on MDA-MB-231 cell migration.Stimulates chemotactic migration and cellular invasion in SK-OV3 human ovarian cancer cells.[2][2]
Osteoblast Differentiation Suppresses osteogenic differentiation in pre-osteoblast MC3T3-E1 cells.No significant effect on osteogenic differentiation in pre-osteoblast MC3T3-E1 cells.[2]
Plant Senescence Potent inhibitor of ethylene production, delaying senescence in leaves and fruits.[3][4]Little to no effect on delaying senescence in plants.[3][4]
G-Protein Coupling Acts via Gi/o-coupled G-protein coupled receptors (GPCRs) in pre-osteoblast MC3T3-E1 cells.Acts via Gq/11-coupled GPCRs in pre-osteoblast MC3T3-E1 cells.[2]

Signaling Pathways

The differential effects of this compound and 16:0 lyso-PE can be attributed to their interaction with different G-protein coupled receptors, initiating distinct downstream signaling cascades.

Signaling_Pathways cluster_18_0 This compound Signaling cluster_16_0 16:0 lyso-PE Signaling 18:0_lyso_PE This compound GPCR_Gio Gi/o-coupled GPCR 18:0_lyso_PE->GPCR_Gio AC_inhibition Adenylate Cyclase (Inhibition) GPCR_Gio->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Differentiation_suppression Suppression of Osteoblast Differentiation cAMP_decrease->Differentiation_suppression 16:0_lyso_PE 16:0 lyso-PE GPCR_Gq11 Gq/11-coupled GPCR 16:0_lyso_PE->GPCR_Gq11 PLC Phospholipase C (PLC) GPCR_Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Cell_migration Cell Migration and Invasion Ca_increase->Cell_migration

Caption: Differential signaling pathways of this compound and 16:0 lyso-PE.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Calcium ([Ca2+]i) Measurement

Objective: To measure changes in intracellular calcium concentration in response to lyso-PE treatment.

Methodology:

  • Cell Culture: Culture cells (e.g., SK-OV3, MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Loading: Wash cells with a balanced salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Washing: After incubation, wash the cells to remove the extracellular dye.

  • Measurement: Place the cells on a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation: Establish a baseline fluorescence reading, and then add the desired concentration of this compound or 16:0 lyso-PE to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths. The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of lyso-PE on cancer cell migration.

Methodology:

  • Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Wash the cells to remove any detached cells.

  • Treatment: Add fresh media containing the desired concentration of this compound or 16:0 lyso-PE. A control group with vehicle-only media should be included.

  • Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different points for each time point and condition. The rate of wound closure is calculated to determine the extent of cell migration.

Osteoblast Differentiation Assay

Objective: To evaluate the impact of lyso-PE on the differentiation of pre-osteoblast cells.

Methodology:

  • Cell Culture: Culture pre-osteoblast cells (e.g., MC3T3-E1) in growth medium until they reach confluency.

  • Differentiation Induction: Switch to a differentiation medium containing osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate).

  • Treatment: Supplement the differentiation medium with the desired concentrations of this compound or 16:0 lyso-PE.

  • Medium Change: Change the medium every 2-3 days for the duration of the differentiation period (typically 14-21 days).

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric assay.

    • Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. The stain can be extracted and quantified spectrophotometrically.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and 16:0 lyso-PE on a specific cellular response.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with: - this compound - 16:0 lyso-PE - Vehicle Control Start->Treatment Assay Perform Cellular Assay (e.g., Calcium Imaging, Migration Assay) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Quantitative Analysis Data_Collection->Analysis Conclusion Conclusion on Differential Effects Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

References

Confirming the Identity of 18:0 lyso-PE by LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid species are paramount in various fields of research, from biomarker discovery to drug development. Among these lipids, lysophosphatidylethanolamines (lyso-PEs) are gaining increasing attention for their roles in cellular signaling and as potential disease biomarkers. This guide provides a comprehensive comparison of methodologies for confirming the identity of a specific lyso-PE, 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used analytical technique.

Introduction to this compound and its Analysis

This compound is a lysophospholipid containing a stearic acid (18:0) acyl chain. Its detection and quantification in biological matrices can be challenging due to its low abundance and the presence of isomeric and isobaric species. LC-MS/MS offers the high sensitivity and selectivity required for this task by separating the analyte from complex mixtures and identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Approach: A Step-by-Step Workflow

The confirmation of this compound identity by LC-MS/MS typically follows a standardized workflow, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis & Confirmation start Biological Sample (Plasma, Serum, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) start->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc Liquid Chromatography (e.g., HILIC, RPLC) reconstitution->lc ms Mass Spectrometry (ESI+/-) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms rt Retention Time (RT) Matching with Standard msms->rt precursor Precursor Ion (m/z) Matching msms->precursor fragments Fragment Ion (MS/MS) Spectrum Matching msms->fragments quant Quantification (Internal Standard) msms->quant confirmation Confirmed Identity of This compound rt->confirmation precursor->confirmation fragments->confirmation quant->confirmation

Figure 1. Experimental workflow for the confirmation of this compound by LC-MS/MS.

Quantitative Data Summary

The confident identification of this compound relies on matching multiple analytical parameters with those of a known analytical standard.[1] The table below summarizes key quantitative data for the identification of this compound.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Reference/Notes
Precursor Ion (m/z) 482.33480.31Theoretical [M+H]⁺ and [M-H]⁻ respectively for C₂₃H₄₈NO₇P (MW: 481.60)
Key Fragment Ions (m/z) 341.3 (Loss of phosphoethanolamine headgroup), 142.1 (Phosphoethanolamine headgroup)283.3 (Stearoyl fatty acid), 140.0 (Cyclic phosphate headgroup fragment)Fragmentation patterns are crucial for structural confirmation.[2]
Typical Retention Time (RT) Varies depending on LC conditionsVaries depending on LC conditionsMust be compared to an authentic this compound standard run under identical conditions.[1]
Limit of Detection (LOD) 0.001 - 0.5 pmol/μL0.001 - 0.5 pmol/μLSensitivity is method and instrument dependent.[3][4]
Limit of Quantification (LOQ) 0.002 - 1.0 pmol/μL0.002 - 1.0 pmol/μLSensitivity is method and instrument dependent.[3][4]

Detailed Experimental Protocols

A robust and reproducible experimental protocol is critical for the successful identification of this compound. Below is a generalized protocol based on common practices in the field.

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or serum, this step is not required.

  • Extraction: Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh and Dyer procedure using a mixture of chloroform, methanol, and water. Alternatively, methyl-tert-butyl ether (MTBE) extraction can be used for a more efficient and less hazardous procedure.

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

Liquid Chromatography (LC)

The choice of chromatography is crucial for separating this compound from other lipids, especially its isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for the separation of polar lipids like lyso-PEs. It provides good retention and separation of different lipid classes.[5]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on their hydrophobicity. While it can be used for lyso-PE analysis, it may be less effective at separating isomers compared to HILIC.

A typical LC setup would involve a C18 or a dedicated HILIC column with a gradient elution using mobile phases containing solvents like acetonitrile, water, and modifiers such as ammonium formate or formic acid to improve ionization.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids. It can be operated in both positive and negative ion modes. For lyso-PEs, both modes can provide valuable information, with the negative mode often yielding more structurally informative fragments.

  • MS Scan: A full MS scan is initially performed to determine the m/z of the precursor ion of this compound (e.g., m/z 482.33 in positive mode).

  • Tandem MS (MS/MS): A product ion scan is then performed on the selected precursor ion. The precursor ion is fragmented in the collision cell of the mass spectrometer, and the resulting fragment ions are detected. This fragmentation pattern is a unique fingerprint of the molecule.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard, other techniques can provide complementary information or address specific challenges.

MethodDescriptionAdvantagesDisadvantages
Standard LC-MS/MS As described above, using a single stage of fragmentation (MS²).Widely available, high sensitivity and selectivity.May not differentiate between sn-1 and sn-2 lyso-PE isomers which can have similar fragmentation patterns.
MS³ (Multi-Stage Mass Spectrometry) Involves an additional fragmentation step (MS³). A fragment ion from the MS/MS spectrum is isolated and fragmented again.Can provide more detailed structural information and help to distinguish between closely related isomers.[5]Requires a more advanced mass spectrometer (e.g., an ion trap). Method development can be more complex.
High-Resolution Mass Spectrometry (HRMS) Utilizes instruments like Orbitrap or TOF analyzers that provide very accurate mass measurements.Enables the determination of the elemental composition of precursor and fragment ions, increasing confidence in identification.Higher instrument cost.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge in the gas phase before mass analysis.Can separate isomers that are not resolved by chromatography. Provides an additional dimension of separation.Not as widely available as standard LC-MS/MS.

Signaling Pathways and Logical Relationships

While this guide focuses on the analytical confirmation of this compound, it is important to understand its biological context. Lyso-PEs are generated from phosphatidylethanolamines (PEs) through the action of phospholipase A₂ (PLA₂) enzymes. They can be further metabolized or act as signaling molecules.

G PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A₂ (PLA₂) PE->PLA2 LysoPE This compound PLA2->LysoPE Hydrolysis Signaling Downstream Signaling (e.g., GPCR activation) LysoPE->Signaling

Figure 2. Simplified metabolic pathway showing the generation of this compound.

Conclusion

The confirmation of this compound identity by LC-MS/MS is a robust and reliable method when a systematic approach is employed. The key to confident identification lies in the careful execution of the experimental protocol and the comparison of multiple analytical parameters—retention time, precursor ion m/z, and MS/MS fragmentation pattern—with those of an authentic analytical standard. For challenging separations, particularly of isomers, advanced techniques such as HILIC, MS³, or ion mobility-MS can provide the necessary resolution. This guide provides the foundational knowledge and comparative data for researchers to confidently identify this compound in their studies.

References

Unraveling the Functional Nuances of 18:0 Lyso-PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stearoyl lysophosphatidylethanolamine (18:0 lyso-PE) is a bioactive lysophospholipid that plays a multifaceted role in cellular signaling. As a member of the lysophosphatidylethanolamine (LPE) family, it is involved in a variety of physiological and pathological processes, from cell proliferation and migration to inflammation and cancer progression. This guide provides a comparative analysis of this compound's functions, contrasting its effects with other lysophospholipids and providing the experimental foundation for these observations.

Comparative Analysis of this compound Functions

The biological activities of this compound are often compared with other LPE species, particularly those with different acyl chain lengths and saturation, such as 1-palmitoyl LPE (16:0 LPE) and 1-oleoyl LPE (18:1 LPE). Furthermore, its signaling properties are also contrasted with other classes of lysophospholipids like lysophosphatidic acid (LPA).

Signaling Pathway Activation

A key differentiator for this compound lies in its distinct G-protein coupled receptor (GPCR) engagement, which dictates its downstream signaling cascades. In pre-osteoblast MC3T3-E1 cells, 18:0 LPE activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway through a Gi/o-coupled GPCR, a mechanism that is sensitive to pertussis toxin.[1] In contrast, 16:0 LPE and 18:1 LPE mediate their effects on the MAPK/ERK1/2 pathway via Gq/11-coupled GPCRs, which are inhibited by YM-254890.[1] This differential G-protein coupling has significant implications for downstream cellular responses.

One of the most notable distinctions is in the induction of intracellular calcium mobilization. While 16:0 LPE and 18:1 LPE trigger intracellular Ca2+ transients, 18:0 LPE does not elicit this response in pre-osteoblast cells. Similarly, in MDA-MB-231 breast cancer cells, 18:0 LPE and 16:0 LPE did not induce an increase in intracellular Ca2+, whereas 18:1 LPE and 14:0 LPE did.

FeatureThis compound16:0 Lyso-PE18:1 Lyso-PELysophosphatidic Acid (LPA)
MAPK/ERK1/2 Activation YesYesYesYes
G-Protein Coupling Gi/oGq/11Gq/11Gi/o, Gq/11, G12/13
Intracellular Ca2+ Mobilization NoYesYesYes
Receptor(s) Putative Gi/o-coupled GPCRPutative Gq/11-coupled GPCRPutative Gq/11-coupled GPCR, LPA1LPA1-6
Cellular Functions

The differential signaling of this compound translates into distinct effects on cellular functions such as proliferation and migration. In MDA-MB-231 breast cancer cells, while both LPE and LPA can utilize the LPA1 receptor, LPA has a significantly more potent effect on cell proliferation and migration.[2] This suggests that while there is some receptor crosstalk, LPA engages a broader range of signaling cascades to drive these cellular processes more effectively than LPE.[2]

FunctionThis compound16:0 Lyso-PE18:1 Lyso-PELysophosphatidic Acid (LPA)
Cell Proliferation StimulatoryStimulatoryStimulatoryStrongly Stimulatory
Cell Migration Less significant effect--Strongly Stimulatory
Neurite Outgrowth PromotesPromotesPromotes-
Inhibition of Phospholipase D Potent InhibitorLittle to no effectPotent InhibitorStimulatory

In the context of plant biology, 18:0 LPE has been shown to be a potent inhibitor of phospholipase D (PLD) activity, a key enzyme in membrane degradation during senescence.[3] This inhibitory effect is shared with 18:1 LPE, while LPE species with shorter acyl chains, such as 14:0 and 16:0 LPE, exhibit little to no inhibition.[3] In contrast, lysophosphatidic acid (LPA) has been shown to stimulate PLD activity.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis for these comparisons, the following diagrams illustrate the key signaling pathways and experimental workflows.

G_protein_signaling Differential G-Protein Coupling of LPE Species cluster_18_0 This compound cluster_16_0_18_1 16:0 & 18:1 Lyso-PE 18_0_LPE This compound GPCR_Gio Gi/o-coupled GPCR 18_0_LPE->GPCR_Gio MAPK_ERK_18_0 MAPK/ERK1/2 Activation GPCR_Gio->MAPK_ERK_18_0 PTX Pertussis Toxin PTX->GPCR_Gio Inhibits 16_0_18_1_LPE 16:0 / 18:1 Lyso-PE GPCR_Gq11 Gq/11-coupled GPCR 16_0_18_1_LPE->GPCR_Gq11 PLC Phospholipase C GPCR_Gq11->PLC YM YM-254890 YM->GPCR_Gq11 Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG MAPK_ERK_16_0_18_1 MAPK/ERK1/2 Activation PLC->MAPK_ERK_16_0_18_1 Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2

Caption: Differential G-protein signaling pathways of LPE species.

western_blot_workflow Western Blot Workflow for MAPK/ERK Phosphorylation Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-phospho-ERK1/2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Stripping 10. Membrane Stripping Detection->Stripping Total_ERK_Ab 11. Re-probing with anti-total-ERK1/2 Stripping->Total_ERK_Ab Analysis 12. Densitometry Analysis (p-ERK / Total ERK) Total_ERK_Ab->Analysis

Caption: Experimental workflow for Western blot analysis.

calcium_imaging_workflow Intracellular Calcium Measurement Workflow Cell_Seeding 1. Seed cells on coverslips Fura2_Loading 2. Load cells with Fura-2 AM Cell_Seeding->Fura2_Loading De_esterification 3. De-esterification of Fura-2 AM Fura2_Loading->De_esterification Imaging_Setup 4. Mount on fluorescence microscope De_esterification->Imaging_Setup Baseline 5. Record baseline fluorescence (Ex: 340nm & 380nm, Em: 510nm) Imaging_Setup->Baseline Stimulation 6. Add agonist (e.g., 18:1 Lyso-PE) Baseline->Stimulation Data_Acquisition 7. Record fluorescence changes over time Stimulation->Data_Acquisition Ratio_Calculation 8. Calculate 340/380nm fluorescence ratio Data_Acquisition->Ratio_Calculation Data_Analysis 9. Analyze changes in intracellular [Ca2+] Ratio_Calculation->Data_Analysis

Caption: Workflow for measuring intracellular calcium.

Experimental Protocols

Protocol 1: Western Blotting for MAPK/ERK1/2 Phosphorylation

This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to lysophospholipid treatment.[4][5][6]

Materials:

  • Cells of interest

  • Lysophospholipid stock solutions (e.g., this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-20%)

  • Transfer buffer

  • PVDF membrane

  • Methanol

  • Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Stripping buffer

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve cells for 12-24 hours before treatment. Treat cells with desired concentrations of lysophospholipids for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane using a stripping buffer and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.

Protocol 2: Intracellular Calcium Measurement with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM.[2][7][8][9][10]

Materials:

  • Cells of interest

  • Glass-bottom dishes or coverslips

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Agonist solutions (e.g., 18:1 lyso-PE)

  • Fluorescence microscope with dual-excitation capabilities (340nm and 380nm) and an emission filter around 510nm.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere.

  • Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. Just before use, dilute the Fura-2 AM stock solution in HBS to a final working concentration (typically 1-5 µM). Add Pluronic F-127 to aid in dye solubilization.

  • Cell Loading: Wash the cells with HBS and incubate them with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing and De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the dish/coverslip on the fluorescence microscope.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Baseline Measurement: Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation: Add the agonist of interest and continue recording the fluorescence changes.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Changes in this ratio are proportional to changes in intracellular calcium concentration.

Protocol 3: G-protein Coupling Determination using Pertussis Toxin

This protocol is used to determine if a GPCR signals through the Gi/o family of G-proteins.[1][11][12][13]

Materials:

  • Cells expressing the GPCR of interest

  • Pertussis Toxin (PTX)

  • Agonist for the GPCR (e.g., this compound)

  • Assay for downstream signaling (e.g., Western blot for MAPK/ERK phosphorylation or a cAMP assay)

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • PTX Pre-treatment: Treat one set of cells with an effective concentration of PTX (typically 100-200 ng/mL) for 16-24 hours prior to agonist stimulation. Treat a control set of cells with vehicle.

  • Agonist Stimulation: After PTX pre-treatment, stimulate both the PTX-treated and control cells with the agonist for the appropriate time.

  • Downstream Signal Measurement: Perform the relevant downstream assay (e.g., Western blot for p-ERK).

  • Data Analysis: Compare the agonist-induced response in the PTX-treated cells to the control cells. A significant inhibition of the agonist response in the PTX-treated cells indicates that the GPCR signals through a Gi/o protein.

Protocol 4: Phospholipase D (PLD) Activity Assay

This protocol describes a method to measure the inhibition of PLD activity by lysophospholipids.[3][14]

Materials:

  • Partially purified PLD or cell lysates containing PLD

  • Phosphatidylcholine (PC) substrate (radiolabeled or non-radiolabeled)

  • Assay buffer (e.g., Mes/NaOH, pH 6.5)

  • CaCl2

  • SDS

  • Ethanol (for transphosphatidylation assay)

  • Inhibitor solutions (e.g., this compound)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter (for radiolabeled assay) or colorimetric/fluorometric detection system

Procedure:

  • Substrate Preparation: Prepare a sonicated emulsion of PC in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, CaCl2, SDS, PC substrate, and ethanol (if measuring transphosphatidylation).

  • Inhibitor Addition: Add the desired concentrations of the lysophospholipid inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the PLD enzyme preparation.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a chloroform/methanol/HCl mixture.

  • Lipid Extraction: Extract the lipids into the chloroform phase.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate to separate the product (phosphatidylethanol or phosphatidic acid) from the substrate.

  • Quantification: Quantify the amount of product formed. For radiolabeled substrates, this is done by scintillation counting of the scraped TLC spot. For non-radiolabeled assays, quantification can be achieved through various colorimetric or fluorometric methods.

  • Data Analysis: Calculate the percentage of PLD inhibition by comparing the activity in the presence of the inhibitor to the control.

References

A Researcher's Guide to Selecting Negative Controls for 18:0 Lyso-PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

18:0 lyso-PE is a bioactive lysophospholipid implicated in various cellular processes, often exerting its effects through G-protein coupled receptors (GPCRs). To distinguish its specific signaling actions from non-specific or vehicle-induced effects, a well-designed experimental setup with rigorous controls is essential. This guide outlines three primary categories of negative controls: vehicle controls, structurally similar but biologically inactive lipids, and pathway-specific inhibitors.

Comparison of Negative Controls for this compound Experiments

To aid in the selection of the most appropriate negative control for your experimental needs, the following table summarizes the key characteristics, advantages, and disadvantages of each type.

Negative Control TypeDescriptionProsCons
Vehicle Control The solvent or carrier solution used to dissolve and deliver this compound to the experimental system. Typically a buffer containing fatty-acid-free Bovine Serum Albumin (BSA) to ensure solubility and prevent micelle formation.- Simple to prepare and use.- Accounts for any effects of the solvent and carrier protein on the cells.- Essential baseline control for all experiments.- Does not control for potential non-specific effects of a lipid molecule with similar physical properties to this compound.
Structurally Similar/Inactive Lipids Lysophospholipids with different acyl chain lengths or saturation that are known to be inactive or significantly less active in the specific biological context. Examples include 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 lyso-PE) or 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 lyso-PE) in certain cell types.[1]- Controls for the general effects of introducing a lysophospholipid into the system.- Helps to demonstrate the specificity of the 18:0 acyl chain in eliciting the observed response.- Commercially available from suppliers like Avanti Polar Lipids.[2][3]- Activity can be cell-type dependent; a lipid that is inactive in one cell line may be active in another.- Requires prior knowledge or preliminary experiments to confirm the lack of activity in the chosen experimental system.
Pathway-Specific Inhibitors Pharmacological agents that block the downstream signaling pathway activated by this compound. For Gi/o-coupled GPCRs, a common pathway for lysophospholipids, Pertussis toxin (PTX) is a widely used and effective inhibitor.[4][5][6]- Provides mechanistic insight into the signaling cascade initiated by this compound.- Directly tests the hypothesis that the observed effect is mediated by a specific pathway (e.g., Gi/o signaling).- Can be a very potent and specific tool.- May have off-target effects, although PTX is generally considered highly specific for Gi/o proteins.- Requires careful titration to determine the optimal concentration and pre-incubation time.- Does not control for potential receptor-independent effects of this compound.

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to study this compound signaling, incorporating the use of appropriate negative controls.

Intracellular Calcium Mobilization Assay

This assay is commonly used to measure the activation of GPCRs that signal through the Gq or Gi/o pathways, leading to an increase in intracellular calcium ([Ca2+]i).

Materials:

  • Cells of interest (e.g., SK-OV3 ovarian cancer cells)

  • This compound (from a reputable supplier like Avanti Polar Lipids)

  • Negative Controls:

    • Vehicle Control: Assay buffer with 0.1% fatty-acid-free BSA.

    • Structurally Similar Inactive Lipid: 16:0 lyso-PE.

    • Pathway-Specific Inhibitor: Pertussis toxin (PTX).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Plate reader with fluorescence detection capabilities.

Protocol:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Pertussis Toxin Pre-treatment (for inhibitor control): Pre-incubate a subset of wells with 100 ng/mL PTX for 18-24 hours prior to the assay. This allows sufficient time for the toxin to enter the cells and inactivate Gi/o proteins.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Stimulation and Measurement: Using the instrument's injection system, add this compound (final concentration, e.g., 1-10 µM), vehicle control, or the structurally similar inactive lipid control to their respective wells. Immediately begin recording the fluorescence intensity for a period of 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the response elicited by this compound to that of the negative controls. A specific response will show a significant increase in [Ca2+]i with this compound, no response with the vehicle and the inactive lipid, and a significantly attenuated or abolished response in the PTX-treated cells.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on cell motility.

Materials:

  • Cells of interest (e.g., MDA-MB-231 breast cancer cells)

  • This compound

  • Negative Controls: Vehicle Control (e.g., serum-free media with 0.1% fatty-acid-free BSA), and a structurally similar lipid that does not induce migration in this cell line.

  • Culture plates

  • Pipette tips or a wound-healing insert to create a "scratch" in the cell monolayer.

  • Microscope with a camera.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile p200 pipette tip or a specialized insert.

  • Washing: Gently wash the cells with serum-free media to remove detached cells.

  • Treatment: Add serum-free media containing this compound (e.g., 10 µM) or the negative controls to the respective wells.

  • Imaging: Immediately acquire an image of the wound in each well (t=0).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Follow-up Imaging: Acquire images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at each time point for all conditions. The rate of wound closure is an indicator of cell migration. A specific pro-migratory effect of this compound will be demonstrated by a significantly faster wound closure compared to the vehicle and the inactive lipid controls.

Visualizing Experimental Logic and Signaling Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assay Assay cluster_outcome Expected Outcome for Specific Effect Cells in Culture Cells in Culture Treatment Groups Treatment Groups Cells in Culture->Treatment Groups Calcium Flux Calcium Flux Treatment Groups->Calcium Flux Cell Migration Cell Migration Treatment Groups->Cell Migration This compound This compound Response Response This compound->Response Specific Effect Vehicle Control (BSA) Vehicle Control (BSA) No Response No Response Vehicle Control (BSA)->No Response Inactive Lipid (e.g., 16:0 lyso-PE) Inactive Lipid (e.g., 16:0 lyso-PE) Inactive Lipid (e.g., 16:0 lyso-PE)->No Response This compound + PTX This compound + PTX Attenuated Response Attenuated Response This compound + PTX->Attenuated Response Pathway Blocked signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling This compound This compound Gi/o-coupled GPCR Gi/o-coupled GPCR This compound->Gi/o-coupled GPCR Gαi/o inactivation Gαi/o inactivation Gi/o-coupled GPCR->Gαi/o inactivation Gβγ release Gβγ release Gi/o-coupled GPCR->Gβγ release Pertussis Toxin (PTX) Pertussis Toxin (PTX) Pertussis Toxin (PTX)->Gi/o-coupled GPCR inhibits PLC activation PLC activation Gβγ release->PLC activation IP3 production IP3 production PLC activation->IP3 production Ca2+ release Ca2+ release IP3 production->Ca2+ release

References

Safety Operating Guide

Personal protective equipment for handling 18:0 LYSO-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 LYSO-PE). The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established laboratory safety practices for lysophospholipids and related chemical compounds. Given that the toxicological properties of this compound have not been exhaustively investigated, it is imperative to handle this compound with care, treating it as potentially hazardous.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin from accidental exposure.
Respiratory Protection RespiratorRecommended when handling the substance as a powder to avoid the inhalation of dust.

It is strongly advised to work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the designated work area is clean and free of clutter.

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing : When weighing the powdered form of the compound, do so in a designated area, taking care to avoid the creation of dust.

  • Reconstitution : If preparing a solution, add the solvent slowly and ensure the container is securely capped before mixing. This compound is slightly soluble in chloroform.[1]

Storage Conditions:

ParameterValueSource
Storage Temperature -20°C[1][3]
Stability ≥ 4 years (at -20°C)[1]
Form Solid[1]

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If symptoms occur, get medical attention.[2]

  • In Case of Eye Contact : Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • If Swallowed : Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.

  • Container Sealing : Securely seal the waste container to prevent any leakage.

  • Waste Disposal : Transfer the sealed container to a designated chemical waste storage area for pickup and disposal by a certified hazardous waste management service. Do not dispose of this chemical in standard trash or down the drain.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean and Uncluttered Work Area don_ppe Don Required PPE: - Lab Coat - Safety Goggles - Gloves prep_area->don_ppe Step 1 weigh Weigh Powder in Designated Area don_ppe->weigh Step 2 reconstitute Reconstitute Solution (if applicable) weigh->reconstitute Step 3 (Optional) collect_waste Collect Waste in Labeled Container weigh->collect_waste Step 4 reconstitute->collect_waste Step 4 seal_container Securely Seal Container collect_waste->seal_container Step 5 transfer_waste Transfer to Chemical Waste Storage seal_container->transfer_waste Step 6

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.